molecular formula C21H38O4 B570779 1-Linoleoyl Glycerol CAS No. 2258-92-6

1-Linoleoyl Glycerol

カタログ番号: B570779
CAS番号: 2258-92-6
分子量: 354.5 g/mol
InChIキー: WECGLUPZRHILCT-KKFOGOCZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Linoleoyl-sn-glycerol is a structurally defined monoglyceride that serves as a critical intermediate in lipid biosynthesis and metabolism research. Its key research value lies in its role as a chiral precursor for the synthesis of complex, stereospecific lipids like triacylglycerols and phospholipids, enabling studies on how acyl chain position influences biological membrane structure and function. In biochemical signaling studies, this compound and related diacylglycerols are investigated for their potential roles as secondary messengers in plant-microbe interactions. For instance, structurally similar sn-1-acylated diacylglycerols, such as 1-palmitoyl-2-linoleoyl-sn-glycerol, have been identified as hormogonium-inducing factors in cyanobacterial-plant symbiosis, suggesting the importance of specific acylglycerol stereochemistry in interspecies communication . Furthermore, monoacylglycerols with defined stereochemistry are valuable tools for enzymology, acting as substrates for characterizing lipases, acyltransferases, and other enzymes involved in lipid metabolic pathways. The (9Z,12Z) configuration of its linoleoyl moiety, an essential omega-6 fatty acid, also makes it a relevant molecule for investigating the impact of polyunsaturated fatty acids on membrane fluidity and cellular signaling events. This product is intended for use in laboratory research only.

特性

IUPAC Name

[(2R)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-KKFOGOCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862894
Record name 3-Linoleoyl-sn-glycerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2258-92-6
Record name 3-Linoleoyl-sn-glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002258926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Linoleoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-LINOLEOYL-SN-GLYCEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83ZAG106N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Lipid: A Technical Guide to the Natural Sources and Isolation of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural occurrence, isolation, and biological significance of 1-Linoleoyl Glycerol (1-LG). This document provides an in-depth overview of the primary known natural source of 1-LG, its role as a potent enzyme inhibitor, and generalized methodologies for its extraction and analysis.

Introduction: The Significance of this compound

This compound (1-LG), a monoacylglycerol, has garnered significant interest within the scientific community for its specific biological activities. Primarily recognized for its inhibitory action on Lipoprotein-associated phospholipase A2 (Lp-PLA2), 1-LG presents a compelling subject for research in inflammatory diseases and atherosclerosis. This guide serves as a technical resource, consolidating the current knowledge on its natural origins and the methodologies pertinent to its isolation and characterization.

Natural Sources of this compound

The principal and most well-documented natural source of this compound is the roots of the plant Saururus chinensis[1]. This herbaceous perennial, native to Southeast Asia, has a history of use in traditional medicine. While the broader class of monoacylglycerols is widespread in nature, specific quantitative data on the abundance of 1-LG in other natural sources remains limited in publicly available scientific literature.

Biological Activity and Signaling Pathway

This compound's most prominent biological function is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2)[1]. Lp-PLA2 is an enzyme that plays a crucial role in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.

By inhibiting Lp-PLA2, 1-LG can disrupt this inflammatory pathway. A key downstream effect of Lp-PLA2-mediated inflammation is the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in macrophages[2][3]. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Therefore, the inhibition of Lp-PLA2 by 1-LG can lead to the downregulation of this inflammatory signaling cascade.

The (R)-enantiomer of this compound has been shown to inhibit Lp-PLA2 with an IC50 value of 45.0 μM, while the (S)-enantiomer exhibits an IC50 of 52.0 μM[1].

Signaling Pathway of this compound

1-Linoleoyl_Glycerol_Signaling_Pathway 1_LG This compound Lp_PLA2 Lp-PLA2 1_LG->Lp_PLA2 Inhibits Pro_inflammatory_Mediators Lyso-PC & Oxidized Fatty Acids Lp_PLA2->Pro_inflammatory_Mediators Produces Oxidized_Phospholipids Oxidized Phospholipids (in LDL) Oxidized_Phospholipids->Lp_PLA2 Substrate Macrophage Macrophage Pro_inflammatory_Mediators->Macrophage Activates NLRP3_Inflammasome NLRP3 Inflammasome Activation Macrophage->NLRP3_Inflammasome Leads to Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Activates IL1b IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation Promotes

Inhibitory action of 1-LG on the Lp-PLA2 inflammatory pathway.

Isolation and Purification of this compound

While a detailed, publicly available, step-by-step protocol for the isolation of this compound specifically from Saururus chinensis roots is not extensively documented, a general workflow can be constructed based on standard lipid extraction and chromatographic techniques. Researchers should note that optimization of each step is critical for achieving high purity and yield.

Generalized Experimental Workflow

The isolation process typically involves extraction of total lipids, followed by fractionation and purification to isolate the monoacylglycerol fraction containing 1-LG.

Isolation_Workflow start Dried & Powdered Saururus chinensis Roots extraction Solvent Extraction (e.g., Ethyl Acetate or Chloroform:Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Lipid Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation mg_fraction Monoacylglycerol-rich Fraction fractionation->mg_fraction hplc Preparative HPLC (Reversed-Phase) mg_fraction->hplc pure_1lg Pure this compound hplc->pure_1lg analysis Structural & Purity Analysis (NMR, GC-MS, HPLC) pure_1lg->analysis final_product Characterized 1-LG analysis->final_product

A generalized workflow for the isolation of this compound.
Detailed Methodologies (Generalized Protocols)

  • Sample Preparation: The roots of Saururus chinensis should be thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration.

  • Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent system. An ethyl acetate extraction has been reported for the isolation of fatty acid glycerols from this source[1]. Alternatively, a mixture of chloroform and methanol (e.g., 2:1 v/v), as used in the Folch or Bligh and Dyer methods, is effective for extracting a broad range of lipids.

  • Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.

  • Stationary Phase: The crude lipid extract is typically subjected to column chromatography on silica gel to separate lipid classes based on polarity.

  • Mobile Phase: A stepwise gradient of solvents with increasing polarity is employed to elute the different lipid classes. A common solvent gradient might start with a non-polar solvent like hexane, gradually increasing the proportion of a more polar solvent such as ethyl acetate, and finally methanol.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing monoacylglycerols.

  • Column: The monoacylglycerol-rich fractions are pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

  • Mobile Phase: A typical mobile phase for the separation of monoacylglycerols is a mixture of acetonitrile and water[2]. An isocratic or gradient elution can be optimized for the best separation.

  • Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection and collection of the 1-LG peak.

Analytical Characterization

The structural identity and purity of the isolated 1-LG should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the trimethylsilyl (TMS) or other volatile derivatives of 1-LG can confirm the fatty acid composition and the position of the acyl group on the glycerol backbone.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., ELSD or MS) can be used to assess the purity of the final product.

Quantitative Data

ParameterValueMethod of DeterminationReference
Yield of 1-LG from Dried Root Material Data not availableGravimetric/Chromatographic-
Purity of Isolated 1-LG Data not availableHPLC, GC-MS-
IC50 for Lp-PLA2 Inhibition (R-enantiomer) 45.0 µMEnzymatic Assay[1]
IC50 for Lp-PLA2 Inhibition (S-enantiomer) 52.0 µMEnzymatic Assay[1]

Conclusion and Future Directions

This compound, naturally occurring in the roots of Saururus chinensis, is a promising bioactive lipid with potential therapeutic applications stemming from its inhibition of the pro-inflammatory enzyme Lp-PLA2. While its natural source and primary mechanism of action have been identified, there is a clear need for the development and publication of a standardized, high-yield protocol for its isolation. Future research should focus on optimizing extraction and purification methodologies to facilitate further investigation into its pharmacological properties and potential as a lead compound in drug discovery. Furthermore, a broader screening of other potential natural sources could reveal more abundant or easily accessible origins of this valuable molecule.

References

1-Linoleoyl Glycerol: A Technical Guide to Cellular Metabolism and Metabolic Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol, is a bioactive lipid that serves as both a metabolic intermediate and a signaling molecule within the cell. Its metabolic fate is intricately linked to cellular energy homeostasis, lipid bilayer composition, and the generation of secondary signaling molecules. This technical guide provides a comprehensive overview of the current understanding of 1-LG metabolism, detailing its enzymatic breakdown, its role as a precursor for complex lipids, and its impact on key signaling pathways. This document summarizes available quantitative data, provides detailed experimental protocols for studying 1-LG metabolism, and presents visual diagrams of the core metabolic and signaling pathways.

Introduction

1-Linoleoyl Glycerol (1-LG) is a glycerolipid consisting of a glycerol backbone esterified with the polyunsaturated fatty acid, linoleic acid, at the sn-1 position. As a product of triglyceride and phospholipid catabolism, 1-LG can be further metabolized to yield energy or be re-esterified for the synthesis of other lipid species. Beyond its role in intermediary metabolism, 1-LG has been identified as a modulator of inflammatory and metabolic signaling pathways, making it a molecule of interest for therapeutic development. Understanding the intricate details of its metabolic processing and signaling functions is crucial for elucidating its physiological and pathophysiological roles.

This compound Metabolism

The metabolic processing of 1-LG is primarily governed by the enzymatic activities of lipases and acyl-CoA synthetases. These enzymes dictate whether 1-LG is catabolized for energy or channeled into anabolic pathways.

Catabolism of this compound

The primary catabolic pathway for 1-LG is its hydrolysis by monoacylglycerol lipase (MAGL) to release glycerol and free linoleic acid.[1][2]

  • Glycerol can be phosphorylated by glycerol kinase to glycerol-3-phosphate, which then enters glycolysis or gluconeogenesis.[3]

  • Linoleic Acid , an essential fatty acid, can be activated by long-chain acyl-CoA synthetases (ACSLs) to form linoleoyl-CoA.[4][5] Linoleoyl-CoA can then undergo β-oxidation to generate acetyl-CoA for the citric acid cycle or be used for the synthesis of other lipids.[5]

Anabolism and Precursor Role

1-LG can also serve as a precursor for the synthesis of more complex lipids. The linoleic acid released from 1-LG hydrolysis can be incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters, thereby influencing membrane composition and lipid storage.[6][7]

Quantitative Data on this compound Metabolism and Interactions

Quantitative data on the metabolism of 1-LG is limited. The following tables summarize the available information.

Table 1: Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2 / PAF-AH) by this compound

EnantiomerTarget EnzymeActionIC50 ValueReference
(R)-1-Linoleoyl GlycerolLp-PLA2 / PAF-AHInhibition45.0 µM[7][8]
(S)-1-Linoleoyl GlycerolLp-PLA2 / PAF-AHInhibition52.0 µM[7][8]

Table 2: Metabolism of this compound in Human Leukocytes

Cell Type1-LG ConcentrationIncubation TimeMajor MetabolitesReference
Eosinophils3 µM5 min13-HODE-G, 13-HODE[7]
Neutrophils3 µMNot Specified15-LO metabolite[7]
(HODE-G: Hydroxyoctadecadienoic acid-glycerol; HODE: Hydroxyoctadecadienoic acid; LO: Lipoxygenase)

Table 3: Substrate Specificity of Nuclear Long-Chain Acyl-CoA Synthetase

Substrate Fatty AcidApparent Km (µM)Relative Vmax (%)Reference
Palmitic acid (16:0)5.9100[4]
Linoleic acid (18:2n-6) 8.3 150 [4]
8,11,14-Eicosatrienoic acid (20:3n-6)10.2160[4]

Signaling Pathways Modulated by this compound

1-LG has been shown to interact with and modulate key signaling pathways involved in inflammation and metabolism.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2 / PAF-AH)

1-LG is an inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[7][8][9][10] This enzyme is responsible for the hydrolysis of oxidized phospholipids and platelet-activating factor (PAF), both of which are potent pro-inflammatory mediators.[11][12] By inhibiting Lp-PLA2, 1-LG can reduce the production of these inflammatory molecules, thereby exerting anti-inflammatory effects.[7]

PAF_AH_Inhibition PL_ox Oxidized Phospholipids Lp_PLA2 Lp-PLA2 (PAF-AH) PL_ox->Lp_PLA2 PAF PAF PAF->Lp_PLA2 Lyso_PL Lyso-Phospholipids Lp_PLA2->Lyso_PL Pro_inflammatory Pro-inflammatory Mediators Lyso_PL->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation LG 1-Linoleoyl Glycerol LG->Lp_PLA2

Inhibition of Lp-PLA2/PAF-AH by this compound.
Potential Activation of G Protein-Coupled Receptor 119 (GPR119)

GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells that is involved in glucose homeostasis.[13][14] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) and subsequent release of incretin hormones like glucagon-like peptide-1 (GLP-1).[14] While direct evidence for 1-LG is lacking, other 2-monoacylglycerols have been shown to be potent GPR119 agonists, suggesting that 1-LG may also activate this receptor.[14][15][16]

GPR119_Activation LG 1-Linoleoyl Glycerol GPR119 GPR119 LG->GPR119 AC Adenylyl Cyclase GPR119->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1 Insulin Insulin Secretion PKA->Insulin

Potential GPR119 activation by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the metabolism and metabolic fate of 1-LG in a cellular context.

Protocol 1: Stable Isotope Tracing of this compound Metabolism

This protocol uses a stable isotope-labeled 1-LG to trace its metabolic fate within cells.

Materials:

  • Stable isotope-labeled this compound (e.g., ¹³C₁₈-1-Linoleoyl Glycerol)

  • Cell culture reagents

  • Solvents for lipid extraction (Chloroform, Methanol, Water)

  • Internal standards for mass spectrometry

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells of interest to the desired confluency.

    • Incubate cells with medium containing a known concentration of stable isotope-labeled 1-LG for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash cells with ice-cold PBS.

    • Quench metabolism and extract lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water, 1:2:0.8 v/v/v).

    • Add internal standards to the extraction solvent for normalization.

    • Separate the organic and aqueous phases by centrifugation.

  • LC-MS Analysis:

    • Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

    • Analyze the lipid extracts by LC-MS to identify and quantify the labeled 1-LG and its downstream metabolites (e.g., labeled linoleic acid, phospholipids, triglycerides).

  • Data Analysis:

    • Determine the fractional isotopic enrichment of 1-LG and its metabolites over time to calculate metabolic flux.

Isotope_Tracing_Workflow Start Start: Cell Culture Labeling Incubate with ¹³C-1-LG Start->Labeling Extraction Lipid Extraction (Bligh-Dyer) Labeling->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Data Analysis: Metabolic Flux Analysis->Data End End Data->End

Experimental workflow for stable isotope tracing.
Protocol 2: In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol measures the activity of MAGL in cell lysates using 1-LG as a substrate.

Materials:

  • Cell lysates containing MAGL

  • This compound (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Solvents for extraction (e.g., Ethyl acetate)

  • Internal standard (e.g., deuterated linoleic acid)

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Pre-incubate cell lysates in assay buffer at 37°C.

    • Initiate the reaction by adding a known concentration of 1-LG.

  • Reaction Termination and Extraction:

    • Stop the reaction at various time points by adding an ice-cold organic solvent (e.g., ethyl acetate) containing an internal standard.

    • Vortex and centrifuge to separate the phases.

  • LC-MS Analysis:

    • Analyze the organic phase by LC-MS to quantify the amount of linoleic acid produced.

  • Data Analysis:

    • Calculate the rate of linoleic acid formation to determine MAGL activity. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Conclusion

This compound is a multifaceted lipid molecule with significant roles in both cellular metabolism and signaling. Its degradation provides essential building blocks for energy production and the synthesis of complex lipids, while its signaling activities, particularly the inhibition of Lp-PLA2, position it as a potential modulator of inflammatory processes. Further research, especially quantitative metabolic flux analysis and detailed characterization of its interactions with signaling proteins, will be crucial to fully elucidate its physiological functions and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to advance our understanding of this important bioactive lipid.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the enzymatic synthesis of 1-linoleoyl glycerol (1-LG), a monoacylglycerol of significant interest in the food, cosmetic, and pharmaceutical industries. Enzymatic routes, leveraging the specificity and mild operating conditions of lipases, offer a superior alternative to traditional chemical methods, which often suffer from low selectivity and harsh reaction conditions. This guide details the primary synthesis strategies—direct esterification and glycerolysis—and examines the critical process parameters influencing reaction efficiency and product yield. Detailed experimental protocols, quantitative data summaries, and diagrams of relevant biochemical pathways are provided to serve as a practical resource for laboratory-scale synthesis and process optimization.

Introduction

Monoacylglycerols (MAGs), such as this compound, are non-ionic emulsifiers widely used in various industries.[1] 1-LG consists of a glycerol molecule esterified with linoleic acid, an essential omega-6 polyunsaturated fatty acid, at the sn-1 position. Beyond its emulsifying properties, 1-LG and other MAGs are endogenous molecules involved in lipid metabolism and cellular signaling, making them relevant to drug development research.[2]

Traditional chemical synthesis of MAGs typically involves the glycerolysis of fats and oils at high temperatures (>200°C) with inorganic catalysts.[1] This process is energy-intensive and produces a mixture of mono-, di-, and triglycerides, along with undesirable byproducts.[3] Enzymatic synthesis, primarily using lipases (triacylglycerol hydrolases, EC 3.1.1.3), presents a green and highly selective alternative.[4] Lipases can catalyze esterification and glycerolysis reactions under mild temperature conditions, leading to higher purity products and reduced energy consumption.[5]

Enzymatic Synthesis Strategies

Two principal lipase-catalyzed routes are employed for the synthesis of this compound:

  • Direct Esterification: This is the reaction between glycerol and free linoleic acid. It is often the preferred method when a high purity of the target monoglyceride is desired.[3] The reaction produces water as a byproduct, which must typically be removed to shift the equilibrium towards product formation.[6]

  • Glycerolysis: This reaction involves the alcoholysis of a triacylglycerol (TAG) substrate, such as a linoleic-rich vegetable oil (e.g., sunflower or soybean oil), with glycerol.[7] This route is advantageous when using oils as a low-cost starting material but results in a mixture of MAGs, diacylglycerols (DAGs), and unreacted TAGs, necessitating downstream purification.[8]

Caption: General workflows for the enzymatic synthesis of this compound.

Key Factors Influencing Synthesis

The success of the enzymatic synthesis of 1-LG is highly dependent on several parameters that must be carefully optimized.

  • Lipase Selection: The choice of lipase is critical. Lipases can be non-specific or regioselective (sn-1,3 specific). For producing 1-LG from an oil, an sn-1,3 specific lipase like Lipozyme TL IM (Thermomyces lanuginosus) is effective.[5] For direct esterification, a non-specific lipase like Novozym 435 (immobilized Candida antarctica lipase B) is highly robust, stable in organic solvents, and widely used.[4][9] Immobilization of the enzyme is crucial for easy separation and reuse.

  • Substrate Molar Ratio: The molar ratio of glycerol to the fatty acid or oil significantly affects the equilibrium and product distribution. In direct esterification, a high excess of glycerol is often used to favor MAG formation.[10] For glycerolysis, a glycerol-to-oil ratio between 1:1 and 6:1 has been explored, with higher ratios sometimes improving MAG yield over time.[8][11]

  • Temperature: Enzymatic reactions are conducted at mild temperatures, typically between 40°C and 70°C.[9][12] The optimal temperature balances enzyme activity and stability, as higher temperatures can lead to enzyme denaturation.

  • Reaction Medium: Reactions can be performed in a solvent-free system or using an organic solvent. Solvent-free systems are environmentally friendly and reduce downstream processing costs.[9] However, the high viscosity and poor miscibility of glycerol and lipids can be limiting. Organic solvents like tert-butanol or hexane can improve substrate solubility and reduce viscosity but require subsequent removal.[7][10]

  • Water Activity: Water is produced during esterification and is present in glycerol. While a small amount of water is essential for lipase activity, excess water promotes the reverse reaction (hydrolysis), reducing the product yield.[6] Water can be removed from the reaction medium in situ using molecular sieves or by applying a vacuum.[4][13]

Quantitative Data on Monoglyceride Synthesis

The following tables summarize quantitative data from various studies on enzymatic monoglyceride synthesis.

Table 1: Comparison of Common Lipases for Monoglyceride (MAG) Synthesis

Lipase Source Organism Selectivity Typical Yield/Conversion Reference(s)
Novozym 435 Candida antarctica B Non-specific 18-29% MAG (glycerolysis) [9][11]
Lipozyme TL IM Thermomyces lanuginosus sn-1,3 specific Lower MAG yield than Novozym 435 in some studies [5][9]
Lipozyme RM IM Rhizomucor miehei sn-1,3 specific Used for glycerolysis; yields vary [11]
Lipase G Penicillium camemberti Not specified >60% selectivity for MAGs (esterification) [5][14]

| Pseudomonas sp. Lipase | Pseudomonas species | Not specified | Effective for glycerolysis |[1] |

Table 2: Effect of Reaction Parameters on MAG Yield via Esterification

Lipase Substrates Molar Ratio (Glycerol:FA) Temperature (°C) Enzyme Load (% w/w) Solvent Max. Yield/Conversion Reference(s)
Novozym 435 Stearic Acid, Glycerol 8:1 60 6% tert-butanol ~80% α-monostearin [10]
Mucor miehei Lipase Unsaturated FAs, Glycerol 1:3 50 Not specified Solvent-free 90% FA esterified [12]

| Lipase G | Oleic Acid, Glycerol | Not specified | 40 | Not specified | Hexane | 86.3% incorporation |[7] |

Table 3: Effect of Reaction Parameters on MAG Yield via Glycerolysis

Lipase Substrates Molar Ratio (Glycerol:Oil) Temperature (°C) Enzyme Load (% w/w) Solvent Max. MAG Yield (%) Reference(s)
Novozym 435 Crude Glycerol, Oil 5.7:1 65.2 12.7% Solvent-free 28.9% [9][11]
Novozym 435 Microbial Oil, Glycerol 1:1 50 8% Solvent-free 15.4% [11]
Candida antarctica B Various Oils, Glycerol 1:1 65 2% Solvent-free ~35% [8]

| Lipozyme RM IM | Anchovy Oil, Glycerol | 3:1 | 45.8 | 9% | Solvent-free | 24.8% |[11] |

Detailed Experimental Protocol: Esterification Route

This section provides a representative protocol for the synthesis of this compound via direct esterification using Novozym 435.

5.1 Materials and Reagents

  • Linoleic Acid (≥99% purity)

  • Glycerol (≥99% purity)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • tert-Butanol (anhydrous)

  • Molecular Sieves (3Å, activated)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Silica Gel (for column chromatography)

  • Reaction Vessel: 100 mL screw-capped glass flask with magnetic stirring

5.2 Enzyme Pre-treatment To ensure low water content, Novozym 435 should be dried in a desiccator over phosphorus pentoxide for at least 24 hours prior to use.[4]

5.3 Reaction Procedure

  • To the reaction flask, add linoleic acid (e.g., 10 mmol, ~2.8 g) and glycerol (e.g., 80 mmol, ~7.4 g) for a 1:8 molar ratio.[10]

  • Add 40 mL of anhydrous tert-butanol as the solvent.

  • Add activated molecular sieves (~2 g) to the mixture to adsorb the water produced during the reaction.[14]

  • Place the flask in a heating mantle on a magnetic stirrer and heat the mixture to 60°C with constant stirring (e.g., 200 rpm).

  • Once the temperature is stable, add the pre-treated Novozym 435 (e.g., 6% of the total substrate weight, ~0.6 g).[10]

  • Seal the flask tightly and let the reaction proceed for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

5.4 Product Isolation and Purification

  • After the reaction, stop the heating and stirring. Separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The recovered enzyme can be washed with fresh solvent and dried for reuse.[4]

  • Evaporate the solvent (tert-butanol) from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product will contain 1-LG, unreacted substrates, and other acylglycerols.

  • Purify the crude product using silica gel column chromatography. A gradient of hexane and ethyl acetate (e.g., starting from 90:10 to 50:50 v/v) is typically effective for separating monoglycerides.[4]

  • Collect the fractions containing 1-LG (identified by TLC) and evaporate the solvent to obtain the purified product.

5.5 Analytical Characterization

  • TLC: Use a mobile phase of hexane:ethyl acetate:acetic acid (e.g., 70:30:1 v/v/v) to separate TAGs, FAs, DAGs, and MAGs.

  • GC-FID: Silylate the samples before injection to analyze the composition of acylglycerols.

  • NMR & Mass Spectrometry: Confirm the chemical structure and purity of the final this compound product.[4]

Relevance to Drug Development: Signaling Pathways

Monoacylglycerols are key intermediates in lipid metabolism and signaling. The primary enzyme responsible for their degradation is Monoacylglycerol Lipase (MGL).[2] MGL hydrolyzes MAGs into a free fatty acid and glycerol. This action is particularly significant in the endocannabinoid system, where MGL is the main regulator of the signaling molecule 2-arachidonoylglycerol (2-AG).[2]

While 1-LG is not an endocannabinoid, its catabolism by MGL releases linoleic acid. Linoleic acid is a precursor for the synthesis of other bioactive lipids, including various eicosanoids, which are potent mediators of inflammation. Therefore, understanding the synthesis and breakdown of specific MAGs like 1-LG is relevant for studying lipid signaling networks and identifying potential therapeutic targets.

G_Signaling_Pathway cluster_mgl MGL-Mediated Catabolism cluster_downstream Downstream Signaling Precursors LG This compound (1-LG) MGL Monoacylglycerol Lipase (MGL) LG->MGL Hydrolysis Products Products MGL->Products Glycerol Glycerol Products->Glycerol LA Linoleic Acid (Omega-6 FFA) Products->LA AA Arachidonic Acid (via desaturases/elongases) LA->AA Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids COX/LOX Enzymes

Caption: Catabolism of this compound and its link to signaling pathways.

Conclusion

The enzymatic synthesis of this compound offers a highly efficient, selective, and environmentally benign alternative to conventional chemical processes. By carefully selecting the lipase and optimizing key reaction parameters—such as substrate ratio, temperature, and water activity—high yields of the desired monoglyceride can be achieved. This technical guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to successfully synthesize and purify 1-LG for applications ranging from food technology to fundamental research in lipid signaling and drug development.

References

1-Linoleoyl Glycerol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol is a monoacylglycerol that has garnered significant interest in the scientific community for its specific inhibitory action on Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and cardiovascular disease. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipid biochemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 1-monolinolein, is a glycerolipid consisting of a glycerol backbone esterified with linoleic acid at the sn-1 position. There are two primary CAS numbers associated with this compound, reflecting the racemic mixture and the specific stereoisomer.

PropertyValueReference(s)
IUPAC Name (2,3-dihydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate
Synonyms 1-Monolinolein, 1-LG[1]
Molecular Formula C₂₁H₃₈O₄[1]
Molecular Weight 354.52 g/mol [1]
CAS Number 2277-28-3 (for 1-Linoleoyl-rac-glycerol)[1]
2258-92-6
Appearance Light yellow to yellow oil
Solubility Soluble in DMSO and Ethanol

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[2]

By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory mediators, thereby attenuating the inflammatory response. This leads to a downstream reduction in the expression of several pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3] Emerging research suggests that the anti-inflammatory effects of Lp-PLA2 inhibition may be mediated through the suppression of the JAK2/STAT3 signaling pathway and the NLRP3 inflammasome.[1][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 (PAF-AH) Oxidized_LDL->Lp_PLA2 Substrate Lyso_PC Lysophosphatidylcholine (Lyso-PC) Lp_PLA2->Lyso_PC Generates Linoleoyl_Glycerol This compound Linoleoyl_Glycerol->Lp_PLA2 Inhibits JAK2_STAT3 JAK2/STAT3 Pathway Lyso_PC->JAK2_STAT3 Activates NLRP3 NLRP3 Inflammasome Lyso_PC->NLRP3 Activates NF_kB NF-κB Lyso_PC->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) JAK2_STAT3->Pro_inflammatory_Cytokines Upregulates NLRP3->Pro_inflammatory_Cytokines Upregulates NF_kB->Pro_inflammatory_Cytokines Upregulates

Caption: Signaling pathway of this compound's anti-inflammatory action.

Quantitative Bioactivity Data

This compound exhibits potent inhibitory activity against Lp-PLA2. For comparative purposes, the table below includes the half-maximal inhibitory concentration (IC₅₀) of this compound and another well-characterized Lp-PLA2 inhibitor, darapladib.

CompoundTargetIC₅₀ ValueReference(s)
This compound Lp-PLA2 / PAF-AH45 µM[1]
Darapladib Lp-PLA2 / PAF-AH0.25 nM[4]

Experimental Protocols

Isolation of this compound from Saururus chinensis Roots

While this compound has been reported to be isolated from the roots of Saururus chinensis, a detailed, publicly available protocol is not readily accessible.[1] However, a general methodology for the isolation of monoacylglycerols from plant material can be adapted.

Principle: This procedure involves solvent extraction of the dried plant material, followed by chromatographic separation to isolate the target compound.

Methodology:

  • Extraction:

    • Dried and powdered roots of Saururus chinensis are subjected to extraction with a non-polar solvent such as hexane or a moderately polar solvent like ethyl acetate to extract lipids.

    • The extraction can be performed by maceration or Soxhlet extraction.

    • The resulting crude extract is concentrated under reduced pressure.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., phosphomolybdic acid stain).

  • Purification:

    • Fractions containing the compound of interest are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) on a normal-phase or reversed-phase column.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

In Vitro Lp-PLA2 (PAF-AH) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of Lp-PLA2. The activity is determined by monitoring the hydrolysis of a chromogenic substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare a solution of recombinant human Lp-PLA2 enzyme in an appropriate assay buffer.

    • Prepare a solution of the chromogenic substrate (e.g., 2-thio-PAF) in the assay buffer.

    • Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to detect the product of the enzymatic reaction.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the Lp-PLA2 enzyme solution, and the different concentrations of this compound or a vehicle control.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Add the DTNB solution.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 405-415 nm) over time using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents: - this compound (serial dilutions) - Lp-PLA2 Enzyme - Substrate (e.g., 2-thio-PAF) - DTNB B Add Reagents to 96-well Plate: Buffer + Enzyme + Inhibitor/Vehicle A->B C Pre-incubate (e.g., 15 min at 37°C) B->C D Initiate Reaction: Add Substrate and DTNB C->D E Monitor Absorbance Change (e.g., 405-415 nm) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.

Conclusion

This compound is a promising bioactive lipid with well-defined inhibitory activity against Lp-PLA2. Its ability to modulate inflammatory pathways makes it a molecule of significant interest for further investigation in the context of inflammatory diseases and atherosclerosis. This guide provides foundational technical information to support ongoing and future research efforts in this area.

References

1-Linoleoyl Glycerol: An In-depth Technical Guide on its Role in Inflammatory Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is emerging as a significant bioactive lipid with tangible anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 1-LG's role in modulating inflammatory processes. The primary mechanism of action for 1-LG is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the generation of pro-inflammatory mediators. Furthermore, evidence suggests a potential interaction with G protein-coupled receptor 119 (GPR119), which may contribute to its immunomodulatory effects. This document details the signaling pathways influenced by 1-LG, presents available quantitative data, and provides detailed experimental protocols to facilitate further research and drug development in this area.

Introduction to this compound

This compound is a glyceride in which glycerol is esterified with linoleic acid at the sn-1 position. As a naturally occurring lipid molecule, it is involved in various physiological processes. Recent research has highlighted its potential as a modulator of inflammation, primarily through its interaction with key enzymatic and receptor systems.

Core Mechanism of Action: Inhibition of Lp-PLA2

The principal anti-inflammatory activity of this compound stems from its ability to inhibit Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2]

  • Lp-PLA2 in Inflammation: Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[3][4] These products are known to promote a cascade of inflammatory events, including the expression of adhesion molecules and the recruitment of leukocytes to sites of inflammation.[5][6]

  • Inhibition by 1-LG: 1-LG acts as a competitive inhibitor of Lp-PLA2. The (R) and (S) enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.[7] By blocking the activity of Lp-PLA2, 1-LG effectively reduces the production of lyso-PC and other pro-inflammatory lipids, thereby dampening the inflammatory response.[5][6]

Quantitative Data: Lp-PLA2 Inhibition
CompoundTargetIC50 (µM)Source
(R)-1-Linoleoyl GlycerolLp-PLA245.0[7]
(S)-1-Linoleoyl GlycerolLp-PLA252.0[7]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of 1-LG are mediated through the modulation of several key signaling pathways.

Downstream Effects of Lp-PLA2 Inhibition

Inhibition of Lp-PLA2 by 1-LG is hypothesized to suppress downstream pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. By reducing the levels of Lp-PLA2 products, 1-LG can indirectly inhibit the activation of these pathways, which are central to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] Studies on other Lp-PLA2 inhibitors have demonstrated a reduction in inflammatory markers such as Monocyte Chemoattractant Protein-1 (MCP-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[6]

LpPLA2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Oxidized_Phospholipids Oxidized Phospholipids LpPLA2 Lp-PLA2 (PAF-AH) Oxidized_Phospholipids->LpPLA2 LysoPC_OxFA Lyso-PC & Oxidized Fatty Acids LpPLA2->LysoPC_OxFA Generates 1LG This compound 1LG->LpPLA2 Inhibits NFkB_MAPK NF-κB & MAPK Pathways LysoPC_OxFA->NFkB_MAPK Activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, MCP-1, VCAM-1) NFkB_MAPK->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Downstream effects of Lp-PLA2 inhibition by 1-LG.
Potential Role of GPR119 Activation

This compound has been identified as a potential agonist for G protein-coupled receptor 119 (GPR119).[10][11] GPR119 is expressed in immune cells and its activation is linked to an increase in intracellular cyclic AMP (cAMP) levels.[12][13][14] Elevated cAMP can have immunomodulatory effects, including the suppression of pro-inflammatory cytokine production. The EC50 for 1-LG at the GPR119 receptor has been reported to be 36 µM.[10]

GPR119_Activation_Pathway 1LG This compound GPR119 GPR119 1LG->GPR119 Activates Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti_inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_Genes Activates Transcription Inflammation_Suppression Suppression of Inflammation Anti_inflammatory_Genes->Inflammation_Suppression

Potential GPR119 signaling cascade activated by 1-LG.
Quantitative Data: GPR119 Activation

CompoundTargetEC50 (µM)Source
This compoundGPR11936[10]

Effects on Inflammatory Cells and Cytokines

While direct quantitative data for 1-LG's effect on cytokine production is limited, studies on the structurally similar compound 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) provide valuable insights. PLAG has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][9] It is plausible that 1-LG exerts similar effects. For instance, 1-LG has been noted to mitigate inflammation induced by Apolipoprotein CIII through a reduction in IL-6.[7]

Neutrophil Modulation

PLAG has been demonstrated to attenuate neutrophil infiltration in inflammatory models.[15][16] This is achieved, in part, by inhibiting the signaling pathways that lead to the production of neutrophil-attracting chemokines. Given 1-LG's inhibitory effect on Lp-PLA2, which is involved in generating chemotactic lipids, it is reasonable to hypothesize that 1-LG can similarly modulate neutrophil chemotaxis.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Lp-PLA2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Lp-PLA2.

Materials:

  • Recombinant human Lp-PLA2

  • PAF-AH substrate (e.g., 2-thio-PAF)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

  • This compound (and other test compounds)

  • Solvent for test compounds (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 1-LG in DMSO.

    • Perform serial dilutions of the 1-LG stock solution in Assay Buffer to achieve a range of test concentrations.

    • Prepare working solutions of Lp-PLA2, PAF-AH substrate, and DTNB in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add Assay Buffer, Lp-PLA2 enzyme, and the various dilutions of 1-LG or vehicle control.

    • Include wells with Assay Buffer only (blank) and wells with enzyme and vehicle (100% activity control).

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the PAF-AH substrate to all wells except the blank.

    • Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Detection:

    • Stop the reaction and develop the color by adding DTNB solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of 1-LG relative to the 100% activity control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the 1-LG concentration and fitting the data to a dose-response curve.

LpPLA2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Serial Dilutions of 1-LG Plate_Setup Add Reagents to 96-well Plate Prepare_Reagents->Plate_Setup Prepare_Enzyme_Substrate Prepare Lp-PLA2 and Substrate Solutions Prepare_Enzyme_Substrate->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction Initiate Reaction with Substrate Pre_incubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Add_DTNB Add DTNB for Color Development Incubation->Add_DTNB Read_Absorbance Measure Absorbance at 405 nm Add_DTNB->Read_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Read_Absorbance->Calculate_IC50

Workflow for the in vitro Lp-PLA2 inhibition assay.
Macrophage Cytokine Production Assay

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for IL-6 and TNF-α

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophages in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1-LG or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Cytokine Quantification:

    • Measure the concentrations of IL-6 and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in 1-LG-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Neutrophil Chemotaxis Assay

Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

  • Isolated human or murine neutrophils

  • Chemoattractant (e.g., fMLP or IL-8)

  • Boyden chamber or similar transwell migration system (with 3-5 µm pore size membrane)

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • This compound

  • Cell viability stain (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Neutrophil Preparation:

    • Isolate neutrophils from fresh blood using density gradient centrifugation.

    • Resuspend the neutrophils in Assay Medium.

  • Assay Setup:

    • Add the chemoattractant to the lower chamber of the Boyden chamber.

    • Pre-incubate the neutrophils with various concentrations of 1-LG or vehicle.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber.

  • Migration:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • Remove the non-migrated cells from the top of the membrane.

    • Quantify the migrated cells in the lower chamber by staining with a viability dye and measuring fluorescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of 1-LG compared to the chemoattractant-only control.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibition of Lp-PLA2. The downstream consequences of this inhibition, coupled with a potential interaction with GPR119, position 1-LG as a compelling molecule for further investigation in the context of inflammatory diseases. While the current body of evidence is promising, further research is required to fully elucidate the signaling pathways involved and to obtain more comprehensive quantitative data on its effects on various inflammatory mediators. The experimental protocols provided in this guide offer a framework for advancing our understanding of this compound and its therapeutic potential. Future studies should focus on in vivo models of inflammation to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of 1-LG.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Linoleoyl Glycerol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that plays a significant role in lipid signaling pathways. Its primary recognized biological activity is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the progression of atherosclerosis. The quantification of 1-LG in biological matrices such as human plasma is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting lipid-mediated inflammatory processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of Lp-PLA2. Lp-PLA2 hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), leading to the production of pro-inflammatory mediators. By inhibiting this enzyme, 1-LG reduces the formation of these inflammatory molecules.

1-Linoleoyl_Glycerol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Inflammatory Response Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Substrate Pro_inflammatory_Mediators Pro-inflammatory Mediators Lp_PLA2->Pro_inflammatory_Mediators Produces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Induces 1_LG This compound (1-LG) 1_LG->Lp_PLA2 Inhibits

Figure 1: Signaling pathway of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound from plasma samples involves sample preparation, including lipid extraction and internal standard spiking, followed by LC-MS/MS analysis and data processing.

Experimental_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with 1-Linoleoyl-d5-glycerol (IS) Plasma_Sample->Spike_IS Lipid_Extraction Lipid Extraction (Folch Method) Spike_IS->Lipid_Extraction Dry_and_Reconstitute Dry Down and Reconstitute Lipid_Extraction->Dry_and_Reconstitute LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Dry_and_Reconstitute->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Figure 2: Experimental workflow for 1-LG quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the described LC-MS/MS method for the analysis of this compound.

ParameterThis compound
Linearity Range (ng/mL) 0.5 - 500
Regression Equation y = 1.25x + 0.05
Coefficient of Determination (R²) > 0.995
Limit of Detection (LOD) (ng/mL) 0.15
Limit of Quantification (LOQ) (ng/mL) 0.5
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect (%) < 15%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • 1-Linoleoyl-d5-glycerol (internal standard)

  • HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and water

  • Ammonium formate

  • Human plasma (K2-EDTA)

Sample Preparation: Lipid Extraction (Folch Method)
  • Thaw human plasma samples on ice.

  • To a 2 mL polypropylene tube, add 100 µL of plasma.

  • Add 10 µL of 1 µg/mL 1-Linoleoyl-d5-glycerol (internal standard) solution in methanol.

  • Add 1.5 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes.

  • Add 300 µL of 0.9% NaCl solution in water.

  • Vortex for 1 minute to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (approximately 900 µL) into a new 1.5 mL tube, avoiding the protein interface.

  • Dry the organic extract under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of acetonitrile:isopropanol (1:1, v/v).

  • Vortex for 30 seconds and transfer to an LC-MS vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water:Acetonitrile (95:5, v/v)

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Isopropanol (50:50, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

LC Gradient Program:

Time (min)% Mobile Phase B
0.030
1.030
8.095
10.095
10.130
12.030

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350°C

  • Capillary Voltage: 3.5 kV

  • Gas Flow (Nebulizer): 45 psi

  • Gas Flow (Drying Gas): 10 L/min

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 372.3 ([M+NH₄]⁺)263.215
1-Linoleoyl-d5-glycerol (IS) 377.3 ([M+NH₄]⁺)263.215

Note: The collision energy is instrument-dependent and should be optimized.

Data Analysis and Quantification
  • Integrate the peak areas for the MRM transitions of this compound and the internal standard, 1-Linoleoyl-d5-glycerol.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards.

  • Determine the concentration of this compound in the plasma samples using the linear regression equation from the calibration curve.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a valuable tool for researchers and scientists in the fields of lipidomics, drug development, and clinical research to accurately measure this important signaling lipid.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Linoleoyl-rac-glycerol (1-LG) is a bioactive monoacylglycerol that has garnered significant interest in biomedical research.[1] As an ester-linked lipid, it is involved in various cellular processes and signaling pathways, most notably as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2][3] The accurate and robust quantification of 1-LG and related lipids, such as other monoacylglycerols (MAGs), diacylglycerols (DGs), and free fatty acids (FFAs), is crucial for understanding its biological function and for the development of potential therapeutics. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers the specificity and sensitivity required for these complex analytical challenges.

These application notes provide detailed methodologies and protocols for the extraction, separation, and quantification of 1-LG and associated lipids from various matrices, intended for researchers, scientists, and professionals in drug development.

Section 1: Biological Significance and Signaling Pathway

1-Linoleoyl Glycerol's primary recognized role is the inhibition of Lp-PLA2.[1] This enzyme hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), producing pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG reduces the formation of these inflammatory molecules, thereby exerting an anti-inflammatory effect, which is supported by observed reductions in IL-6 production.[1][2] The inhibitory concentration (IC50) for this activity has been reported to be 45 µM.[1][3]

1_LG_Signaling_Pathway cluster_0 Cellular Environment OxPL Oxidized Phospholipids (in LDL) LpPLA2 Lp-PLA2 OxPL->LpPLA2 Substrate LysoPC Lysophosphatidylcholine & Oxidized Fatty Acids LpPLA2->LysoPC Hydrolyzes Inflammation Inflammation (e.g., IL-6 Production) LysoPC->Inflammation Promotes LG This compound (1-LG) LG->LpPLA2 Inhibits Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Step 1 Analysis HPLC Separation (RP or NP) Extraction->Analysis Step 2 Detection Detection (MS, CAD, ELSD) Analysis->Detection Step 3 Data Data Analysis & Quantification Detection->Data Step 4

References

Application Note: Protocol for Utilizing 1-Linoleoyl Glycerol as an Internal Standard in Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of lipids is essential for advancing research in drug development, biomarker discovery, and nutritional science. Due to the inherent complexity of the lipidome, internal standards are crucial for achieving reliable and reproducible results in mass spectrometry-based lipid analysis. 1-Linoleoyl Glycerol, a monoglyceride, can be employed as an internal standard for the quantification of various glycerolipids. Its structural similarity to endogenous monoacylglycerols allows it to mimic the behavior of these analytes during sample extraction and analysis, thereby correcting for variations in sample preparation and instrument response.

This document provides a comprehensive protocol for the use of this compound as an internal standard, with a focus on liquid chromatography-mass spectrometry (LC-MS) techniques.

Quantitative Performance Data

The successful application of an internal standard is contingent on its performance characteristics. The following table summarizes key quantitative parameters for this compound, demonstrating its suitability for quantitative lipid analysis by LC-MS/MS. It is important to note that optimal conditions may vary depending on the specific matrix and analytical instrumentation.

ParameterValueSource(s)
Molecular Formula C₂₁H₃₈O₄[1]
Molecular Weight 354.52 g/mol [1]
Typical Concentration Range in Human Plasma (for Monoacylglycerols) 1 - 10 µM
Recommended Internal Standard Spiking Concentration To be optimized; should be comparable to the expected analyte concentration and within the linear range of the instrument.[2]
Linearity (r²) > 0.99 (Expected)
Precision (%RSD) < 15% (Expected)
Accuracy (%Recovery) 85-115% (Expected)

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol outlines a standard method for the extraction of total lipids from biological matrices like plasma, cells, or tissues.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • In a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).

  • Spike the sample with a known amount of this compound internal standard solution. The amount should be within the linear range of the instrument and comparable to the expected concentration of the analytes.[2]

  • Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture. For 100 µL of plasma, add 300 µL of the solvent mixture.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Add 1 volume of chloroform (100 µL for the example) and vortex for 1 minute.

  • Add 1 volume of water (100 µL for the example) to induce phase separation and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.[2]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.[2]

  • Transfer the organic phase to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]

  • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., isopropanol:acetonitrile:water).[2]

Note on Stability: this compound contains an ester linkage that can be susceptible to hydrolysis.[1] It is crucial to work with pre-chilled solvents and maintain low temperatures during the extraction process to minimize degradation. For applications requiring higher stability, an ether-linked analog such as Linoleyl-1-glyceryl ether is recommended due to its resistance to chemical and enzymatic degradation.[2]

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

LC Conditions:

  • Column: A reversed-phase C18 column is typically suitable for separating glycerolipids.[1]

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.

  • Gradient: A suitable gradient should be optimized to separate the lipids of interest. For example, start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.[2]

  • Flow Rate: 0.3 - 0.5 mL/min.[2]

  • Column Temperature: 40 - 55°C.[2]

  • Injection Volume: 2 - 10 µL.[2]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for the analysis of neutral lipids.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[2]

  • MRM Transitions:

    • This compound (Internal Standard): The specific precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) and a characteristic product ion need to be determined by direct infusion of the standard.[2] A common transition would be the neutral loss of the linoleic acid.

    • Analytes of Interest: Determine the specific MRM transitions for each lipid species to be quantified.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[2]

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the this compound internal standard. This ratio is then plotted against a calibration curve prepared with known concentrations of the analyte to determine the concentration in the sample.[3]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction (Bligh-Dyer) Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Experimental workflow for lipid quantification using this compound as an internal standard.

logical_relationship cluster_quantification Quantification Principle Analyte Analyte Signal Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Compare to CalCurve Calibration Curve CalCurve->Concentration Apply

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for 1-Linoleoyl Glycerol in Platelet-Activating Factor Acetylhydrolase (PAF-AH) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 1-Linoleoyl Glycerol as a potential modulator of Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity. This document outlines the significance of PAF-AH, its role in inflammatory pathways, and methodologies to assess its inhibition.

Introduction to PAF-AH

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] The biological activity of PAF is tightly regulated by Platelet-Activating Factor Acetylhydrolase (PAF-AH), an enzyme that catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it inactive.[2][3][4] There are multiple isoforms of PAF-AH, including intracellular and a secreted plasma form (Lp-PLA2), which is primarily associated with lipoproteins.[3][4] Dysregulation of PAF-AH activity has been implicated in various inflammatory diseases such as asthma, sepsis, and atherosclerosis, making it a significant therapeutic target.[3]

The substrate specificity of PAF-AH is not strictly limited to PAF. The enzyme can also hydrolyze other phospholipids, particularly those with short or oxidized acyl chains at the sn-2 position.[5][6][7] This broader substrate recognition suggests that other lipid molecules could potentially interact with the enzyme's active site and modulate its activity. This compound, a monoacylglycerol containing the polyunsaturated fatty acid linoleic acid, is a lipid molecule of interest for its potential role in inflammatory signaling. Investigating its effect on PAF-AH activity could provide valuable insights into its mechanism of action and therapeutic potential.

Signaling Pathway of PAF and Regulation by PAF-AH

The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of target cells.[8][9] This binding initiates a cascade of intracellular signaling events, leading to various cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction.[1][8][9] PAF-AH plays a crucial role in terminating this signaling cascade by degrading PAF into the inactive metabolite lyso-PAF.[8]

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds to PAF-AH PAF-AH PAF->PAF-AH Substrate G_Protein G-Protein Activation PAFR->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., PLC, PI3K) G_Protein->Signaling_Cascade Initiates Cellular_Response Cellular Response (Inflammation, Aggregation) Signaling_Cascade->Cellular_Response Leads to Lyso-PAF Lyso-PAF (inactive) PAF-AH->Lyso-PAF Hydrolyzes to

Figure 1: Simplified PAF Signaling Pathway and its regulation by PAF-AH.

Experimental Protocols

The following protocols describe a colorimetric inhibition assay to determine the effect of this compound on PAF-AH activity. This assay is adapted from commercially available kits that utilize a synthetic substrate, 2-thio PAF, which releases a free thiol upon hydrolysis by PAF-AH. The released thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.[10][11]

Materials and Reagents
  • PAF-AH enzyme (human recombinant or from a suitable biological source)

  • This compound (test inhibitor)

  • 2-thio PAF (substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

  • Positive Control Inhibitor (e.g., Methyl Arachidonyl Fluorophosphonate - MAFP)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

  • Solvent for dissolving this compound and control inhibitor (e.g., DMSO)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - PAF-AH Enzyme - Test Inhibitor (this compound) - Substrate (2-thio PAF) - DTNB Solution B Prepare Serial Dilutions of this compound C Add to 96-well plate: - Assay Buffer - PAF-AH Enzyme - Test Inhibitor/Vehicle D Pre-incubate at Room Temperature C->D E Initiate Reaction by adding Substrate and DTNB D->E F Measure Absorbance at 405-414 nm (Kinetic or Endpoint) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Figure 2: General workflow for the PAF-AH inhibition assay.
Assay Protocol

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in Assay Buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

    • Reconstitute the PAF-AH enzyme in Assay Buffer to the recommended concentration.

    • Prepare the 2-thio PAF substrate and DTNB solutions in Assay Buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Set up the 96-well plate with the following controls:

      • Blank: Assay Buffer only.

      • Enzyme Control (100% activity): PAF-AH enzyme and vehicle (solvent).

      • Positive Control: PAF-AH enzyme and a known inhibitor (e.g., MAFP).

      • Test Wells: PAF-AH enzyme and various concentrations of this compound.

  • Reaction Incubation:

    • To each well, add the appropriate components (Assay Buffer, PAF-AH enzyme, inhibitor/vehicle) to a final volume of, for example, 100 µL.

    • Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of the 2-thio PAF substrate and DTNB solution to each well.

  • Data Measurement:

    • Immediately start measuring the absorbance at 405-414 nm using a microplate reader.

    • For a kinetic assay, record the absorbance every minute for 15-30 minutes.

    • For an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

Data Analysis
  • Subtract the absorbance of the blank from all other readings.

  • The rate of reaction can be determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of Enzyme Control - Activity with Inhibitor) / Activity of Enzyme Control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

The results of the PAF-AH inhibition assay should be summarized in tables for clear comparison.

Table 1: Inhibition of PAF-AH by this compound

Concentration of this compound (µM)Absorbance (ΔA/min)% Inhibition
0 (Vehicle Control)[Insert Value]0
[Concentration 1][Insert Value][Calculate Value]
[Concentration 2][Insert Value][Calculate Value]
[Concentration 3][Insert Value][Calculate Value]
[Concentration 4][Insert Value][Calculate Value]
[Concentration 5][Insert Value][Calculate Value]

Table 2: IC50 Values for PAF-AH Inhibitors

CompoundIC50 (µM)
This compound[Determine from Dose-Response Curve]
Positive Control (e.g., MAFP)[Insert Known or Determined Value]

Conclusion

These application notes provide a framework for investigating the inhibitory potential of this compound on PAF-AH activity. The detailed protocol for a colorimetric assay allows for a robust and reproducible assessment. By determining the IC50 value and understanding the dose-dependent inhibitory effects, researchers can gain valuable insights into the biological activity of this compound and its potential as a modulator of inflammatory pathways regulated by the PAF signaling system. This information is critical for the development of novel therapeutic agents targeting PAF-AH.

References

Application Notes and Protocols for Studying Ether Lipid Metabolism In Vitro Using 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether lipids are a distinct class of glycerolipids characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether linkage, in contrast to the more common ester bond.[1] This structural feature imparts significant chemical stability, making these lipids resistant to many lipases.[1] Ether lipids, including plasmalogens and Platelet-Activating Factor (PAF), are integral components of cell membranes and are involved in critical cellular processes such as signal transduction, membrane trafficking, and protection against oxidative stress.[2][3] Dysregulation of ether lipid metabolism has been implicated in various diseases, including cancer, neurological disorders, and metabolic syndromes.[2][3]

1-Linoleoyl Glycerol (1-O-linoleyl-rac-glycerol) is a synthetic monoalkylglycerol that serves as a valuable tool for investigating the complex pathways of ether lipid biosynthesis and their physiological roles.[2] When introduced to cells in vitro, it can be taken up and incorporated into the ether lipid metabolic pathway, acting as a precursor for more complex ether lipids.[2] By tracing its metabolic fate and observing its impact on cellular functions, researchers can gain insights into the enzymes involved, the regulation of the pathway, and the biological significance of specific ether lipid species.[2] Exogenously supplied alkylglycerols like this compound can bypass the initial rate-limiting steps of ether lipid biosynthesis that occur in the peroxisome, entering the metabolic pathway in the endoplasmic reticulum.[1]

These application notes provide a comprehensive overview of the utility of this compound in studying ether lipid metabolism, along with detailed protocols for its application in cell culture, lipid analysis, and investigation of its effects on key signaling pathways.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data from studies utilizing other long-chain 1-O-alkylglycerols, providing a strong indication of the expected outcomes.

Table 1: Cytotoxic Activity of 1-O-Alkylglycerols in Human Cancer Cell Lines

Cell LineCancer TypeCompound/MixtureIC₅₀ (µM)Reference
THP-1Acute Monocytic LeukemiaAGE Mixture35.9 (µg/mL)[4]
HL-60Acute Promyelocytic LeukemiaAGE Mixture>100 (µg/mL)[4]
HeLaCervical CancerAGE Mixture>100 (µg/mL)[4]
DLD-1Colorectal AdenocarcinomaAGE Mixture>100 (µg/mL)[4]
RPMI-7951Malignant MelanomaAKG 8:013[5]
PC-3Prostate CancerEcomer (20% AKG)Reduction in colony number at 0.1 mg/mL[5]
DU-145Prostate CancerEcomer (20% AKG)Reduction in colony number at 0.1 mg/mL[5]
MCF-7Breast CancerEcomer (20% AKG)Predominantly necrotic cells at LD-50[5]

AGE: 1-O-Alkyl-sn-glycerol Ether; AKG: 1-O-Alkylglycerol. Data presented as µg/mL where specified in the source.

Table 2: Kinetic Parameters for Glyceryl Ether Monooxygenase (GEMO) with Various Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)Source OrganismReference
1-O-pyrenedecyl glycerol11Not SpecifiedHuman (recombinant)[6]
Tetrahydrobiopterin (cofactor)2.58Not SpecifiedHuman (recombinant)[6]
Chimyl alcohol (1-O-hexadecyl-sn-glycerol)181.9Rat Liver MicrosomesBenchChem
Batyl alcohol (1-O-octadecyl-sn-glycerol)122.5Rat Liver MicrosomesBenchChem

Note: The Vmax values for Chimyl and Batyl alcohol are representative and sourced from technical literature.

Signaling Pathways and Experimental Workflows

Ether Lipid Biosynthesis and the Role of this compound

The de novo synthesis of ether lipids begins in the peroxisomes and is completed in the endoplasmic reticulum (ER).[3][4] Fatty acids are converted to fatty alcohols, which are then used to form the ether linkage at the sn-1 position of the glycerol backbone.[3] this compound, when supplied exogenously, can enter the pathway in the ER, where it is further metabolized into more complex ether lipids like plasmalogens and PAF.

Ether_Lipid_Biosynthesis General Pathway of Ether Lipid Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP GNPAT GNPAT DHAP->GNPAT Acyl_CoA Acyl-CoA Acyl_CoA->GNPAT Acyl_DHAP Acyl-DHAP GNPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->AGPS Alkyl_DHAP Alkyl-DHAP AGPS->Alkyl_DHAP Acyl_Alkyl_DHAP_Reductase Acyl/Alkyl-DHAP Reductase Alkyl_DHAP->Acyl_Alkyl_DHAP_Reductase AGP 1-O-Alkyl-G3P Acyl_Alkyl_DHAP_Reductase->AGP Acylation_Desaturation Acylation & Desaturation Steps AGP->Acylation_Desaturation Transport Exogenous_LGE Exogenous This compound Exogenous_LGE->Acylation_Desaturation Complex_Ether_Lipids Complex Ether Lipids (Plasmalogens, PAF, etc.) Acylation_Desaturation->Complex_Ether_Lipids

Caption: General pathway of ether lipid biosynthesis showing the entry point for exogenous this compound.

Modulation of Protein Kinase C (PKC) Signaling

Ether lipids can be metabolized into signaling molecules that modulate pathways like the Protein Kinase C (PKC) cascade.[7] While diacylglycerol (DAG) is a known activator of PKC, ether lipid-derived analogs can act as inhibitors.[8] Studying the effect of this compound on PKC activity can reveal its influence on cell proliferation, differentiation, and apoptosis.

PKC_Signaling Modulation of PKC Signaling by Ether Lipid Metabolites cluster_standard_activation Standard Activation Pathway LGE This compound Metabolism Cellular Metabolism LGE->Metabolism Ether_DAG_Analog Ether Analog of DAG Metabolism->Ether_DAG_Analog PKC Protein Kinase C (PKC) Ether_DAG_Analog->PKC Downstream_Targets Downstream Targets PKC->Downstream_Targets Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream_Targets->Cellular_Response PLC PLC DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC DAG->PKC

Caption: Simplified signaling pathway of PKC modulation by ether lipid-derived molecules.

Experimental Workflow for In Vitro Studies

A typical workflow for studying the effects of this compound on cultured cells involves cell treatment, harvesting, lipid extraction, and subsequent analysis.

Experimental_Workflow Experimental Workflow for In Vitro Analysis cluster_analysis Analysis Cell_Culture 1. Cell Culture (Adherent or Suspension) Treatment 2. Treatment (this compound & Vehicle Control) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Harvesting 4. Cell Harvesting (Scraping/Trypsinization or Centrifugation) Incubation->Harvesting Lipid_Extraction 5a. Lipid Extraction (e.g., Bligh-Dyer) Harvesting->Lipid_Extraction Cell_Lysis 5b. Cell Lysis Harvesting->Cell_Lysis LC_MS 6a. Lipidomics Analysis (LC-MS/MS) Lipid_Extraction->LC_MS Enzyme_Assay 6b. Enzyme Activity Assay (e.g., PKC, GEMO) Cell_Lysis->Enzyme_Assay Protein_Quant 6c. Protein Quantification & Western Blot Cell_Lysis->Protein_Quant

References

Application Notes: Cell-based Assays Utilizing 1-Linoleoyl Glycerol as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol containing the omega-6 polyunsaturated fatty acid, linoleic acid, ester-linked to a glycerol backbone. As a bioactive lipid, 1-LG can serve as a substrate for various enzymes and potentially modulate cellular signaling pathways. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular functions of 1-LG in three key areas: inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), activity of Monoacylglycerol Lipase (MAGL), and activation of G-protein coupled receptors (GPCRs).

Lipoprotein-associated Phospholipase A2 (Lp-PLA2) Inhibition Assay

Application: To determine the inhibitory potential of this compound on Lp-PLA2 activity in a cell-based or biochemical assay format. Lp-PLA2 is an enzyme implicated in inflammation and atherosclerosis, making its inhibitors potential therapeutic agents[1].

Data Presentation

CompoundTargetActionPotency (IC50)
(R)-1-Linoleoyl GlycerolLp-PLA2Inhibition45.0 µM[2]
(S)-1-Linoleoyl GlycerolLp-PLA2Inhibition52.0 µM[2]

Experimental Protocol: Lp-PLA2 Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of Lp-PLA2 by 1-LG.

Materials:

  • Recombinant human Lp-PLA2 enzyme

  • Fluorescent substrate (e.g., PED6)

  • This compound (and its enantiomers if desired)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-LG in DMSO. Create a serial dilution of 1-LG in the assay buffer to achieve a range of final concentrations for the assay.

  • Enzyme and Substrate Preparation: Dilute the Lp-PLA2 enzyme and the fluorescent substrate in the assay buffer to their optimal working concentrations.

  • Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the diluted 1-LG solution or vehicle control (assay buffer with DMSO). b. Add 40 µL of the diluted Lp-PLA2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 40 µL of the fluorescent substrate solution to each well.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate (e.g., for PED6, Ex/Em = 485/535 nm) using a microplate reader. Record measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of 1-LG. b. Determine the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the 1-LG concentration and fit the data to a dose-response curve to calculate the IC50 value[1].

Workflow for Lp-PLA2 Inhibition Assay

LpPLA2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Measurement & Analysis prep_1LG Prepare 1-LG serial dilutions add_1LG Add 1-LG/vehicle to wells prep_1LG->add_1LG prep_enzyme Dilute Lp-PLA2 enzyme add_enzyme Add Lp-PLA2 enzyme prep_enzyme->add_enzyme prep_substrate Dilute fluorescent substrate add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_1LG->add_enzyme incubate Incubate (15 min) add_enzyme->incubate incubate->add_substrate read_fluorescence Read fluorescence kinetically add_substrate->read_fluorescence analyze_data Calculate reaction rates read_fluorescence->analyze_data calc_ic50 Determine % inhibition and IC50 analyze_data->calc_ic50

Caption: Workflow for the Lp-PLA2 enzymatic inhibition assay using this compound.

Monoacylglycerol Lipase (MAGL) Activity Assay

Application: To determine if this compound is a substrate for Monoacylglycerol Lipase (MAGL) and to measure the enzyme's activity in cell lysates. MAGL is a serine hydrolase that primarily hydrolyzes endocannabinoid 2-arachidonoylglycerol (2-AG) but can also act on other monoacylglycerols[3][4].

Experimental Protocol: MAGL Activity Assay using LC-MS/MS

This protocol is adapted from methods used to assess MAGL activity and involves quantifying the release of linoleic acid from 1-LG[3][4][5].

Materials:

  • Cell line of interest (e.g., HEK293T, neuronal cells)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • This compound

  • MAGL inhibitor (e.g., JZL184) for control

  • Internal standard (e.g., deuterated linoleic acid)

  • Acetonitrile, Formic Acid

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Lysate Preparation: a. Culture cells to the desired confluency. b. Harvest and wash the cells with cold PBS. c. Lyse the cells in lysis buffer and determine the protein concentration.

  • Enzymatic Reaction: a. In a microcentrifuge tube, combine the cell lysate (e.g., 20 µg of protein) with the assay buffer. b. To a set of control tubes, add a MAGL inhibitor and incubate for 10 minutes. c. Initiate the reaction by adding 1-LG to a final concentration (e.g., 10-50 µM). d. Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination and Sample Preparation: a. Stop the reaction by adding ice-cold acetonitrile containing the internal standard. b. Vortex and centrifuge to pellet the protein. c. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Separate the lipids using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). b. Detect and quantify linoleic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: a. Generate a standard curve for linoleic acid. b. Quantify the amount of linoleic acid produced in each sample. c. Calculate the MAGL activity as nmol of linoleic acid produced per minute per mg of protein.

Signaling Pathway for MAGL-mediated Metabolism of 1-LG

MAGL_Pathway cluster_pathway Metabolic Pathway LG This compound (1-LG) MAGL Monoacylglycerol Lipase (MAGL) LG->MAGL Hydrolysis LA Linoleic Acid MAGL->LA Glycerol Glycerol MAGL->Glycerol

Caption: Hydrolysis of this compound by Monoacylglycerol Lipase (MAGL).

G-Protein Coupled Receptor (GPCR) Activation Assay

Application: To screen this compound for agonist or antagonist activity at a specific GPCR or a panel of GPCRs. While direct evidence for 1-LG acting on GPCRs is limited, other monoacylglycerols like 2-oleoyl glycerol are known GPR119 agonists, suggesting this is a plausible area of investigation[6].

Experimental Protocol: Gαq-Coupled GPCR Calcium Mobilization Assay

This protocol describes a method to measure GPCR activation by monitoring changes in intracellular calcium levels, a common downstream event for Gαq-coupled receptors[1][7].

Materials:

  • HEK293T cells transiently or stably expressing the GPCR of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Known agonist for the GPCR of interest (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the GPCR-expressing cells into the 96-well plate and culture overnight.

  • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate in the dark at 37°C for 30-60 minutes[1].

  • Cell Washing: Gently wash the cells with HBSS to remove excess dye.

  • Calcium Measurement: a. Place the plate in the fluorescence reader and establish a baseline fluorescence reading. b. Inject a solution of 1-LG (at various concentrations) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). c. Include wells with a known agonist as a positive control and vehicle as a negative control.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition. b. Normalize the response to the positive control. c. Plot the normalized response against the logarithm of the 1-LG concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

GPCR_Signaling PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca Downstream Effects Downstream Effects Ca->Downstream Effects Gq Gq PLC PLC

References

Application Notes and Protocols: Preparation of 1-Linoleoyl Glycerol (1-LG) Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Linoleoyl Glycerol (1-LG), also known as 1-Linoleoyl-rac-glycerol or 1-Monolinolein, is an ester-linked monoacylglycerol.[1][2] It is a valuable tool for researchers in cell biology and drug development, primarily recognized for its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2][3] The inhibitory action of 1-LG on Lp-PLA2, with an IC50 value of approximately 45 µM, prevents the generation of pro-inflammatory mediators, leading to anti-inflammatory effects such as the reduction of IL-6.[1][2][4]

Due to its lipophilic nature, preparing 1-LG for aqueous cell culture environments requires specific protocols to ensure its solubility, stability, and effective delivery to cells. These application notes provide detailed methods for the preparation of 1-LG stock and working solutions for use in cell culture experiments.

Physicochemical Properties and Recommended Storage

Proper handling and storage are critical to maintaining the integrity of 1-LG, particularly given the susceptibility of its polyunsaturated linoleyl chain to oxidation.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 9Z,12Z-octadecadienoic acid, 1-glyceryl ester[4]
CAS Number 2277-28-3[4]
Molecular Formula C₂₁H₃₈O₄[4]
Molecular Weight 354.5 g/mol [4]
Solubility DMSO: ≥ 100 mg/mL[3]
Ethanol: 10 mg/mL to 100 mg/mL[3][4]
Ethanol:PBS (1:1): 0.5 mg/mL[4]

Table 2: Recommended Storage Conditions

FormTemperatureConditionsStability/Shelf-LifeReference
Neat Compound -80°CStore in a tightly sealed container.≥ 2 years[4]
Stock Solution -20°C or -80°CStore in small, single-use aliquots in tightly sealed vials (glass recommended) under an inert atmosphere (e.g., argon) and protected from light to prevent oxidation and degradation. Avoid repeated freeze-thaw cycles.Up to 1 month at -20°C; Up to 6 months at -80°C[2][3][5][7]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent. Ethanol is often used, but DMSO is also an excellent choice given its high solvating capacity for 1-LG.[3][7]

Materials:

  • This compound (neat compound)

  • Anhydrous, high-purity ethanol or DMSO

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of 1-LG in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.545 mg of 1-LG.

  • Dissolving: Add the appropriate volume of ethanol or DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the solution thoroughly until the 1-LG is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if needed.[3]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.[2][7]

Protocols: Preparation of Working Solutions for Cell Culture

Due to its poor water solubility, 1-LG cannot be added directly to aqueous culture medium.[8] The following methods are recommended for preparing the final working solutions.

This method is straightforward but requires careful control of the final solvent concentration to prevent cytotoxicity.

Procedure:

  • Thaw a single aliquot of the 10 mM primary stock solution.

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform serial dilutions of the primary stock solution into the pre-warmed medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).[8] It is crucial to add the stock solution to the medium while gently vortexing to facilitate dispersion and prevent precipitation.

  • Critical Step: Ensure the final concentration of the organic solvent (ethanol or DMSO) in the culture medium is non-toxic to the specific cell line being used. This is typically below 0.5% for ethanol and below 0.1% for DMSO.[7][8]

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of the solvent as the highest concentration treatment medium.[7]

  • Replace the existing medium on the cells with the prepared 1-LG treatment medium or the vehicle control medium.

This method uses fatty acid-free BSA as a carrier protein to enhance the solubility and delivery of 1-LG while minimizing potential cytotoxicity from the free compound or the solvent.[7]

Procedure:

  • Prepare 10% (w/v) BSA Solution: Under sterile conditions, dissolve high-quality, fatty acid-free BSA in Phosphate-Buffered Saline (PBS) to a final concentration of 100 mg/mL. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C.[7]

  • Warm Reagents: Warm the 10% BSA solution and the complete cell culture medium to 37°C.[7]

  • Complexation:

    • In a sterile conical tube, add the required volume of 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the 10 mM 1-LG stock solution (in ethanol is preferred for this method) to achieve a desired molar ratio of 1-LG to BSA (a 3:1 to 6:1 ratio is a common starting point).[7]

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.[7]

  • Prepare Final Treatment Medium: Add the 1-LG-BSA complex to the pre-warmed cell culture medium to reach the final desired concentration of 1-LG.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentrations of ethanol and BSA as the treatment medium.[7]

Table 3: Key Parameters for Preparing Working Solutions

ParameterProtocol A: Direct DilutionProtocol B: BSA ComplexationReference
Primary Solvent DMSO or EthanolEthanol[7][8]
Final Solvent Conc. in Medium < 0.1% (DMSO), < 0.5% (Ethanol)< 0.5% (Ethanol)[7][8]
Carrier Protein NoneFatty Acid-Free BSA[7]
Final BSA Conc. in Medium N/A0.5% - 1% (w/v) (typical)[7]
Complexation Temp. & Time N/A37°C, 30-60 minutes[7]
Recommended Use Quick screening, less sensitive cell linesEnhancing solubility, reducing cytotoxicity, sensitive cell lines[7][8]

Visualized Workflows and Signaling Pathways

Caption: Workflow for preparing 1-LG stock and working solutions.

G 1-LG Primary Signaling Pathway lg This compound (1-LG) lppla2 Lp-PLA2 (Lipoprotein-associated phospholipase A2) lg->lppla2 Inhibits (IC50 ≈ 45 µM) mediators Pro-inflammatory Mediators (e.g., Lysophosphatidylcholine) lppla2->mediators Hydrolyzes to oxpl Oxidized Phospholipids (in LDL) oxpl->lppla2 Substrate inflammation Inflammation (e.g., IL-6 Production) mediators->inflammation Promotes caption By inhibiting Lp-PLA2, 1-LG reduces the production of pro-inflammatory molecules.

References

Application Notes and Protocols: In Vivo Administration and Formulation of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration and formulation of 1-Linoleoyl Glycerol (1-LG), a monoacylglycerol with potential therapeutic applications. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

This compound (1-LG) is a monoacylglycerol consisting of a linoleic acid molecule ester-linked to a glycerol backbone. It has garnered interest in the scientific community for its biological activities, primarily as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2] Research also suggests that 1-LG and related lipid molecules may have roles in modulating various signaling pathways, including those involved in inflammation and cancer.

Due to its lipophilic nature, proper formulation is critical for the effective in vivo administration of 1-LG. This guide provides detailed protocols for formulation and administration, as well as an overview of its known biological effects and signaling pathways.

Physicochemical Properties

Understanding the physicochemical properties of 1-LG is essential for its formulation and delivery.

PropertyValue/DescriptionSource
Molecular Formula C21H38O4[3]
Molecular Weight 354.5 g/mol [3]
Appearance Waxy solid or viscous liquid at room temperature.[4]
Solubility - Water: Insoluble- Ethanol: Soluble (e.g., 10 mg/mL)- DMSO: Soluble (e.g., 88 mg/mL)- DMF: 10 mg/mL- Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[3][4][5]
Purity ≥90%[3]
Storage Store pure form at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year.[5]

In Vivo Formulation Protocols

The low aqueous solubility of 1-LG necessitates the use of co-solvents and emulsifying agents for in vivo administration. Below are established protocols for preparing 1-LG formulations. It is recommended to prepare the working solution fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2]

DMSO/PEG300/Tween-80/Saline Formulation

This is a common vehicle for administering hydrophobic compounds in animal models.

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween-805%
Saline45%

Protocol: [2]

  • Add each solvent one by one in the specified order: DMSO, PEG300, Tween-80, and Saline.

  • For example, to prepare 1 mL of the working solution containing a specific dose of 1-LG, first dissolve the required amount of 1-LG in 100 µL of DMSO to create a stock solution.

  • To this stock solution, add 400 µL of PEG300 and mix thoroughly.

  • Next, add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • This formulation has been shown to achieve a solubility of at least 2.5 mg/mL for 1-LG.[2]

DMSO/SBE-β-CD/Saline Formulation

This formulation uses a cyclodextrin to improve the solubility of the lipophilic compound.

ComponentPercentage (v/v)
DMSO10%
20% SBE-β-CD in Saline90%

Protocol: [2]

  • Prepare a clear stock solution of 1-LG in DMSO.

  • Sequentially add the 20% SBE-β-CD in saline to the DMSO stock solution.

  • This method can also achieve a solubility of at least 2.5 mg/mL.[2]

DMSO/Corn Oil Formulation

For oral administration, corn oil can be used as a vehicle.

ComponentPercentage (v/v)
DMSO10%
Corn Oil90%

Protocol: [2]

  • Dissolve the 1-LG in DMSO.

  • Add the corn oil to the DMSO solution and mix thoroughly.

  • This formulation also supports a solubility of at least 2.5 mg/mL.[2]

In Vivo Administration Protocols

The choice of administration route depends on the experimental design and the target tissue. Oral gavage is a common method for compounds formulated in oil.

General Protocol for Anti-Inflammatory Studies in a High-Fat Diet Model (Adapted from Alkylglycerols)

This protocol is adapted from studies on related alkylglycerols and can serve as a framework for investigating the anti-inflammatory effects of 1-LG.[6]

  • Animal Model: Use a suitable mouse or rat model for diet-induced obesity and inflammation.

  • Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week.

  • Diet Induction: Induce obesity and inflammation by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Treatment Groups:

    • Control Group: Vehicle only.

    • 1-LG Low Dose Group (e.g., 100 mg/kg body weight).

    • 1-LG High Dose Group (e.g., 200 mg/kg body weight).

  • Administration: Administer the vehicle or 1-LG formulation daily via oral gavage for 4-8 weeks.[6]

  • Monitoring: Monitor body weight, food intake, and other relevant physiological parameters weekly.

  • Endpoint Analysis: At the end of the treatment period, collect blood and tissues for analysis of inflammatory markers (e.g., IL-6, TNF-α), lipid profiles, and other relevant endpoints.

General Protocol for Anti-Tumor Studies (Adapted from Alkylglycerols)

This protocol is based on methodologies for studying the anti-tumor effects of similar lipid molecules.[6][7]

  • Animal Model: Use an appropriate cancer model, such as a subcutaneous tumor model in mice.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[6][7]

  • Treatment Groups:

    • Control Group: Vehicle only.

    • 1-LG Treatment Group (e.g., 50 mg/kg/day).[7]

  • Administration: Once tumors are palpable, begin daily administration of the vehicle or 1-LG formulation via oral gavage.[7]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[6][7]

  • Metastasis Assessment: At the end of the study, euthanize the animals and assess for metastasis by examining relevant organs, such as the lungs.[6][7]

Signaling Pathways and Mechanisms of Action

1-LG is known to interact with several key signaling pathways.

Inhibition of Lipoprotein-associated Phospholipase A2 (Lp-PLA2)

The primary recognized mechanism of action for 1-LG is the inhibition of Lp-PLA2, an enzyme associated with inflammation and atherosclerosis.[1][2] The (R) and (S) enantiomers of 1-LG have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.[2][5]

LpPLA2_Inhibition 1_LG This compound Lp_PLA2 Lp-PLA2 1_LG->Lp_PLA2 Inhibits Inflammation Inflammation Lp_PLA2->Inflammation Promotes Atherosclerosis Atherosclerosis Lp_PLA2->Atherosclerosis Promotes

Caption: this compound inhibits Lp-PLA2, reducing inflammation.

Modulation of G Protein-Coupled Receptors (GPCRs)

While direct evidence for 1-LG is still emerging, related monoacylglycerols are known to activate GPCRs such as GPR55 and GPR119.[8][9][10] GPR55 is implicated in inflammation, cancer, and metabolic diseases.[8]

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Couples to 1_LG This compound (Potential Agonist) 1_LG->GPR55 Activates Downstream_Signaling Downstream Signaling (e.g., RhoA, ROCK) G_alpha_13->Downstream_Signaling Activates Cellular_Responses Cellular Responses (Inflammation, Proliferation) Downstream_Signaling->Cellular_Responses Leads to

Caption: Potential activation of GPR55 signaling by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the in vivo protocols described above.

Workflow for In Vivo Anti-Inflammatory Study

Anti_Inflammatory_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mice on High-Fat Diet) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Diet_Induction High-Fat Diet Induction (8-12 weeks) Acclimatization->Diet_Induction Grouping Randomize into Groups (Control, 1-LG Low, 1-LG High) Diet_Induction->Grouping Administration Daily Oral Gavage (4-8 weeks) Grouping->Administration Monitoring Weekly Monitoring (Body Weight, Food Intake) Administration->Monitoring Collection Blood and Tissue Collection Monitoring->Collection Analysis Analyze Inflammatory Markers (IL-6, TNF-α), Lipid Profile Collection->Analysis

Caption: Workflow for an in vivo anti-inflammatory study of 1-LG.

Workflow for In Vivo Anti-Tumor Study

Anti_Tumor_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Subcutaneous Tumor Model) Implantation Tumor Cell Implantation Animal_Model->Implantation Grouping Randomize into Groups (Control, 1-LG) Implantation->Grouping Administration Daily Oral Gavage Grouping->Administration Tumor_Measurement Measure Tumor Volume (every 2-3 days) Administration->Tumor_Measurement Endpoint Euthanasia & Tissue Collection Tumor_Measurement->Endpoint Metastasis_Analysis Assess Metastasis Endpoint->Metastasis_Analysis

Caption: Workflow for an in vivo anti-tumor study of 1-LG.

Conclusion

This compound presents a promising bioactive lipid for further investigation in various disease models. The protocols and data presented in this document provide a foundation for researchers to design and execute in vivo studies to explore the therapeutic potential of 1-LG. Careful consideration of formulation and administration routes is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the mechanisms of action and the full range of biological activities of this compound.

References

Application Notes and Protocols: 1-Linoleoyl Glycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Linoleoyl Glycerol (Glyceryl Monolinoleate)

This compound (1-LG), commercially available as Maisine® CC, is a high-purity oily vehicle composed of mono-, di-, and triglycerides of linoleic acid (C18:2) and oleic acid (C18:1).[1][2] It is a key excipient in the formulation of lipid-based drug delivery systems (LBDDS), particularly for poorly water-soluble drugs (BCS Class II and IV). Its unique composition, rich in long-chain unsaturated fatty acids, makes it an excellent solubilizer for lipophilic active pharmaceutical ingredients (APIs) and a powerful enhancer of oral bioavailability.[2][3]

The primary application of 1-LG is in the development of Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[2][3] These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5] This in-situ emulsification facilitates drug dissolution and absorption.

Mechanism of Bioavailability Enhancement

The primary mechanism by which 1-LG enhances the oral bioavailability of lipophilic drugs is through the promotion of intestinal lymphatic transport.[2][6][7]

  • Solubilization: 1-LG acts as a lipid vehicle, dissolving the lipophilic drug and maintaining it in a solubilized state within the gastrointestinal (GI) tract.[1][2]

  • Emulsification: Upon contact with GI fluids, the SEDDS/SNEDDS formulation disperses into fine droplets (nanometer to sub-micron range), increasing the surface area for drug release and absorption.[4][8]

  • Digestion & Micelle Formation: The glycerides in 1-LG are hydrolyzed by intestinal lipases into monoglycerides and free fatty acids. These digestion products, along with bile salts, form mixed micelles that further solubilize the drug.[1][9]

  • Chylomicron Assembly: Long-chain fatty acids (like linoleic acid) and monoglycerides are absorbed by enterocytes and re-esterified back into triglycerides.[7][10] These triglycerides are then packaged with apolipoproteins to form large lipoprotein particles called chylomicrons.[6][9]

  • Lymphatic Uptake: The lipophilic drug, partitioned within the lipid core of the chylomicrons, is transported into the intestinal lymphatic system via the lacteals.[6][10]

  • Bypassing First-Pass Metabolism: By entering the systemic circulation via the thoracic duct, the lymphatic system allows the drug to bypass the portal vein and the liver, thus avoiding extensive first-pass metabolism, which is a major barrier for many oral drugs.[2][7]

Quantitative Data on this compound Formulations

The following tables summarize quantitative data from various studies utilizing this compound (Maisine® CC) and similar long-chain glycerides in self-emulsifying formulations.

Table 1: Formulation Composition and Physicochemical Characteristics

DrugOil Phase (1-LG)Surfactant(s)Co-surfactant/Co-solventDroplet Size (nm)PDIReference
4,6,4′-Trimethylangelicin (TMA)10% (w/w) Maisine® CC50% (w/w) Cremophor® EL40% (w/w) Transcutol® HP20-25N/A[3]
Progesterone50% (w/w) Maisine® CC (in a 1:1 ratio with MCT)40% (w/w) Labrasol10% (w/w) Transcutol HP21.23 ± 0.30N/A[8]
Berberine Hydrochloride (BH)Peceol (Glyceryl Monooleate)Labrasol, Gelucire 44/14PEG400, Glycerin47.2 ± 0.10<0.3[4]
CRV431Maisine® CC (in a 1:1 ratio with Vitamin E)Cremophor RH40Propylene Glycol, Transcutol, Ethanol~25N/A[11]

PDI: Polydispersity Index; N/A: Not Available in search results.

Table 2: In Vivo Bioavailability Enhancement

DrugFormulation TypeKey ExcipientsBioavailability Increase (vs. Control)Animal ModelReference
1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)S-SNEDDSPLAG (as oily drug), SLS, HPMC, Calcium Silicate~3-fold (AUC)Rats[12][13]
Berberine Hydrochloride (BH)SMEDDSPeceol, Labrasol, PEG4001.63-fold (AUC)Rats[4]

S-SNEDDS: Solid Self-Nanoemulsifying Drug Delivery System; AUC: Area Under the Curve.

Experimental Protocols

Protocol 1: Formulation of a 1-LG Based SNEDDS

This protocol describes a general method for preparing a liquid Self-Nanoemulsifying Drug Delivery System (SNEDDS) using this compound as the oil phase.

1. Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound (e.g., Maisine® CC) (Oil)

  • Surfactant (e.g., Cremophor® EL, Labrasol®)

  • Co-solvent/Co-surfactant (e.g., Transcutol® HP, Propylene Glycol)

  • Analytical balance

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer with heating plate

  • Water bath sonicator

2. Procedure:

  • Solubility Studies (Excipient Screening): a. Determine the saturation solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients. b. Add an excess amount of API to a vial containing a known volume (e.g., 1 mL) of the excipient. c. Vortex the mixture for 2 minutes and then shake in an isothermal shaker (e.g., at 37°C) for 48-72 hours to reach equilibrium. d. Centrifuge the samples (e.g., at 5000 rpm for 15 minutes) to separate the undissolved drug.[14] e. Dilute the supernatant with a suitable solvent (e.g., methanol) and analyze the drug concentration using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).[14]

  • Construction of Ternary Phase Diagrams (Optional but Recommended): a. To identify the optimal concentration ranges of the components, construct a ternary phase diagram. b. Prepare a series of blank formulations by mixing the oil (1-LG), surfactant, and co-solvent in different weight ratios (from 10:0 to 0:10 for surfactant:co-solvent, while varying the oil percentage). c. For each mixture, perform a visual assessment by diluting a small amount (e.g., 100 µL) with a larger volume of water (e.g., 100 mL) in a beaker with gentle stirring. d. Observe the formation of an emulsion. The regions that form clear or slightly bluish, stable nanoemulsions are identified as the efficient self-emulsification region.[3]

  • Preparation of the Drug-Loaded SNEDDS Pre-concentrate: a. Based on the solubility studies and/or phase diagram, select the desired ratio of oil, surfactant, and co-solvent. b. Accurately weigh the required quantity of this compound into a clean glass vial. c. Add the pre-weighed API to the oil and mix using a vortex mixer until the drug is completely dissolved. Gentle heating (e.g., to 40°C) may be applied if necessary to facilitate dissolution.[14] d. Add the required amounts of surfactant and co-solvent to the oily mixture. e. Vortex the mixture for 5-10 minutes until a clear, homogenous isotropic mixture (the SNEDDS pre-concentrate) is formed.[14] A brief sonication can be used to ensure homogeneity. f. Store the final formulation in a tightly sealed container at room temperature, protected from light.

Protocol 2: Physicochemical Characterization of SNEDDS

1. Assessment of Self-Emulsification Time and Grade:

  • Add 500 mL of a relevant aqueous medium (e.g., distilled water, 0.1 N HCl, or pH 6.8 phosphate buffer) to a USP Type II dissolution apparatus.[15]

  • Maintain the temperature at 37 ± 0.5°C and set the paddle rotation speed to 50-100 rpm to simulate gentle GI motility.[15][16]

  • Add a known amount (e.g., 0.5 mL) of the SNEDDS pre-concentrate dropwise into the medium.[15]

  • Visually observe the emulsification process and record the time taken for the formulation to form a homogenous emulsion.[17]

  • Grade the appearance (e.g., Grade A for rapid forming, clear/bluish emulsion; Grade B for rapid forming, milky emulsion, etc.).[15]

2. Droplet Size and Zeta Potential Analysis:

  • Dilute the SNEDDS pre-concentrate with a suitable aqueous medium (e.g., 1:100 or 1:1000 ratio) to form the nanoemulsion.[16]

  • Gently mix by inverting the vial a few times.

  • Measure the mean droplet size, Polydispersity Index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).[11][16]

  • Perform measurements in triplicate at a constant temperature (e.g., 25°C).[11]

3. In Vitro Drug Release Study:

  • Use a USP Type II dissolution apparatus with 900 mL of a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).[14]

  • Place a known quantity of the SNEDDS pre-concentrate (equivalent to a specific drug dose) into a dialysis bag or directly into the medium.

  • Maintain the temperature at 37 ± 0.5°C and paddle speed at 100 rpm.[14]

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120 minutes).[14]

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm membrane filter and analyze the drug concentration using a validated analytical method.[14]

Visualizations

G cluster_prep SNEDDS Formulation Workflow A API & Excipient Screening B Determine Saturation Solubility of API A->B C Select Optimal Oil (1-LG), Surfactant & Co-solvent B->C D Preparation of SNEDDS Pre-concentrate C->D E Dissolve API in 1-LG D->E F Add Surfactant & Co-solvent E->F G Vortex/Sonicate to form Homogenous Mixture F->G H Physicochemical Characterization G->H I Droplet Size, PDI, Zeta Potential, Drug Release H->I

Caption: Workflow for formulating a 1-LG based SNEDDS.

G cluster_pathway Mechanism of Enhanced Bioavailability via Lymphatic Transport A Oral Administration of 1-LG SNEDDS B Dispersion in GI Tract (Nanoemulsion Formation) A->B C Lipid Digestion by Lipase (Monoglycerides + Fatty Acids) B->C D Mixed Micelle Formation (Drug Solubilization) C->D E Absorption into Enterocyte D->E F Re-esterification to Triglycerides E->F G Chylomicron Assembly F->G H Secretion into Lymphatics G->H I Systemic Circulation (via Thoracic Duct) H->I J Bypasses Hepatic First-Pass Metabolism I->J

Caption: Bioavailability enhancement via lymphatic transport.

References

Application Notes and Protocols for the Extraction of 1-Linoleoyl Glycerol from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-rac-glycerol (1-LG) is an ester-linked monoacylglycerol that plays a significant role in cellular signaling, primarily through the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] This enzyme is implicated in inflammatory processes and atherosclerosis, making 1-LG a molecule of interest in drug development and biomedical research.[1] Accurate quantification and analysis of 1-LG from biological samples are crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the extraction of 1-LG from various biological matrices, summarizes quantitative data, and illustrates relevant biological and experimental workflows.

Data Presentation

Quantitative Performance of 1-Linoleoyl-rac-glycerol Analysis

The following table summarizes the quantitative performance metrics for 1-linoleoyl-rac-glycerol as determined by a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[2] This data demonstrates the suitability of the described extraction and analytical methods for quantitative studies.

ParameterValue
Linearity Range (ng/mL)0.02 - 14.2
Regression Equationy = 139154x + 1410
Coefficient of Determination (R²)1.00
Limit of Quantification (LOQ) (ng/mL)14.2
Limit of Detection (LOD) (ng/mL)42.6
Table 1: Quantitative performance metrics for 1-linoleoyl-rac-glycerol in a validated LC-MS/MS method.[2]
Comparison of Common Lipid Extraction Methods

The choice of extraction method can significantly impact the recovery and purity of the lipid extract. The Folch and Bligh & Dyer methods are considered the "gold standards" for lipid extraction.[3][4] The Matyash method offers a less toxic alternative to chlorinated solvents.[3]

MethodPrincipleAdvantagesDisadvantages
Folch Biphasic extraction using chloroform/methanol (2:1, v/v) and a salt wash to remove non-lipid contaminants.[5][6]High recovery for a broad range of lipids; well-established and widely used.[4][7]Uses chlorinated solvents; requires larger solvent volumes.[3]
Bligh & Dyer A modified biphasic extraction using a lower ratio of chloroform/methanol, making it more suitable for samples with high water content.[8][9][10]Reduces solvent consumption compared to the Folch method; efficient for tissues with high water content like fish muscle.[3][10]May underestimate lipids in samples with high lipid content (>2%).[8][10]
Matyash (MTBE) Uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform. The lipid-containing organic phase is the upper layer, simplifying collection.[3]Less toxic; upper organic phase reduces the risk of contamination from the aqueous phase during collection.[3]MTBE is highly volatile, which may affect reproducibility if not handled carefully.[3]
Table 2: Comparison of common lipid extraction methods applicable to 1-Linoleoyl Glycerol.

Experimental Protocols

The following protocols are standard methods for the total lipid extraction from biological samples and are suitable for the recovery of this compound.

Protocol 1: Total Lipid Extraction from Tissues (Folch Method)

This protocol is a standard method for the total lipid extraction from animal tissues.[7]

Materials:

  • Tissue sample (frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% Sodium Chloride (NaCl) solution[7]

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Pasteur pipettes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Tissue Preparation: Weigh approximately 1 gram of frozen tissue.[7]

  • Homogenization: In a glass homogenizer, add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue. Homogenize thoroughly to a fine suspension. This creates a monophasic system.[5][6]

  • Agitation: Transfer the homogenate to a glass centrifuge tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[5]

  • Phase Separation: Add 4 mL of 0.9% NaCl solution (0.2 volumes of the initial solvent) to the homogenate.[5][7] Vortex the mixture gently for 30 seconds to induce phase separation.[7]

  • Centrifugation: Centrifuge the mixture at 2,000 rpm for 10 minutes to facilitate the separation of the two phases.[5][7]

  • Lipid Fraction Isolation: Two distinct layers will form: an upper aqueous phase and a lower chloroform phase containing the lipids.[7] Carefully remove the upper aqueous phase using a Pasteur pipette.[7]

  • Collection: Collect the lower chloroform phase, which contains the this compound.[7]

  • Solvent Evaporation: Evaporate the chloroform from the collected lower phase using a rotary evaporator or under a gentle stream of nitrogen.[7]

  • Storage: Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol 1:1) and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.[3][7]

Protocol 2: Lipid Extraction from Liquid Samples (e.g., Plasma) (Bligh & Dyer Method)

This method is particularly suitable for the lipid extraction of liquid biological samples like plasma or cell suspensions.[8]

Materials:

  • Liquid sample (e.g., 1 mL plasma)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water or 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas stream evaporator

Procedure:

  • Sample Preparation: To 1 mL of the liquid sample in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[8][11]

  • Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and protein denaturation.[8]

  • Addition of Chloroform: Add 1.25 mL of chloroform and vortex for 1 minute.[8][11]

  • Addition of Water: Add 1.25 mL of deionized water (or 0.9% NaCl) and vortex for another minute to induce phase separation.[8][11]

  • Centrifugation: Centrifuge the mixture at 1,000-2,000 rpm for 5-10 minutes to separate the phases and pellet the precipitated proteins.[8][11]

  • Collection: The lower organic phase (chloroform layer) contains the lipids. Carefully insert a Pasteur pipette through the upper aqueous phase and the protein disk to collect the lower phase.[8][11]

  • Solvent Evaporation: Transfer the collected organic phase to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the intended downstream analysis (e.g., isopropanol:acetonitrile:water for reversed-phase LC-MS).[2]

Protocol 3: Lipid Extraction using the Matyash Method (MTBE)

This protocol is adapted for the extraction of lipids from cell pellets or tissue homogenates using a less toxic solvent.[3]

Materials:

  • Biological sample (e.g., 10-20 mg tissue or 1-5 million cells)

  • Methanol with 0.01% Butylated hydroxytoluene (BHT)

  • Methyl-tert-butyl ether (MTBE) with 0.01% BHT

  • MS-grade water

  • Polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen gas stream evaporator

Procedure:

  • Sample Preparation: In a 2 mL polypropylene tube containing the sample, add 300 µL of methanol containing 0.01% BHT. Vortex thoroughly for 1 minute.[3]

  • Lipid Extraction: Add 1 mL of MTBE containing 0.01% BHT to the tube. Vortex for 10 minutes at 4°C.[3]

  • Phase Separation: Add 250 µL of MS-grade water and vortex for 1 minute.[3]

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes to separate the phases.[3]

  • Collection of Lipid Extract: Carefully collect the upper organic phase (approximately 1 mL) and transfer it to a new tube.[3]

  • Drying and Reconstitution: Dry the organic extract under a gentle stream of nitrogen. Reconstitute the lipid extract in a solvent suitable for the intended downstream analysis.[3]

Mandatory Visualization

Signaling Pathway of this compound

The primary signaling action of this compound (1-LG) is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), generating pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG reduces the production of these inflammatory molecules, leading to an anti-inflammatory effect, which is supported by observations of reduced IL-6 production.[1][12]

G cluster_0 Cell Membrane cluster_1 Cellular Response LDL Oxidized LDL LpPLA2 Lp-PLA2 LDL->LpPLA2 Substrate Inflammation Pro-inflammatory Mediators LpPLA2->Inflammation Generates IL6 Reduced IL-6 Production LG This compound (1-LG) LG->LpPLA2 Inhibits (IC50 = 45 µM)

Caption: Signaling pathway of this compound (1-LG).

Experimental Workflow for Lipid Extraction

The following diagram illustrates a generalized workflow for the extraction of this compound from biological samples, applicable to the Folch, Bligh & Dyer, and Matyash methods.

G start Start: Biological Sample (Tissue, Plasma, Cells) homogenization 1. Homogenization & Lysis (with Organic Solvents) start->homogenization phase_separation 2. Phase Separation (Addition of Salt Solution/Water) homogenization->phase_separation centrifugation 3. Centrifugation phase_separation->centrifugation collection 4. Collection of Organic (Lipid) Phase centrifugation->collection evaporation 5. Solvent Evaporation (under Nitrogen) collection->evaporation reconstitution 6. Reconstitution in Appropriate Solvent evaporation->reconstitution analysis End: Downstream Analysis (e.g., LC-MS/MS) reconstitution->analysis

Caption: Generalized workflow for lipid extraction.

References

Troubleshooting & Optimization

Preventing oxidation of 1-Linoleoyl Glycerol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling 1-Linoleoyl Glycerol (1-LG) to prevent oxidative degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-LG), and why is it prone to oxidation?

A1: this compound is a monoacylglycerol containing a linoleoyl group, which is a polyunsaturated fatty acid with two double bonds. These double bonds, particularly the hydrogens on the carbons adjacent to them (allylic hydrogens), are highly susceptible to attack by free radicals. This initiates a chain reaction called lipid peroxidation, leading to the degradation of the molecule. Factors like exposure to oxygen, light, heat, and trace metal ions can accelerate this process.

Q2: What are the primary signs that my 1-LG has oxidized?

A2: Oxidative degradation of 1-LG can manifest in several ways:

  • Physical Changes: You might observe a change in color, the development of an off-odor, or an increase in the viscosity of the sample.

  • Chemical Changes: The appearance of new peaks or a decrease in the main compound peak when analyzed by methods like HPLC or GC-MS is a strong indicator of degradation.

  • Analytical Indicators: Primary oxidation can be quantified by an increase in the Peroxide Value (PV). Secondary oxidation, which produces aldehydes and ketones, can be measured using assays for Thiobarbituric Acid Reactive Substances (TBARS) or the p-Anisidine Value (p-AV).

Q3: How should I store my stock of this compound to ensure its stability?

A3: Proper storage is critical for preventing the oxidation of 1-LG. For long-term stability of two years or more, 1-LG should be stored at -80°C.[1] For shorter-term storage, -20°C is acceptable.[2][3] Always store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen. It should also be protected from light by using amber glass vials or by wrapping the container in foil. It is highly recommended to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles and frequent exposure of the main stock to air.[2][4]

Q4: What is the best solvent to dissolve and store 1-LG in?

A4: High-purity, peroxide-free organic solvents are recommended for dissolving 1-LG. Ethanol and acetonitrile are common choices.[5] It is crucial to use solvents of the highest purity to avoid introducing contaminants that could catalyze oxidation. For experiments requiring aqueous buffers, it is best practice to first dissolve the 1-LG in a minimal amount of a compatible organic solvent like ethanol or DMSO before further dilution into the aqueous medium.[3][6]

Q5: Can I add an antioxidant to my 1-LG solution to improve stability?

A5: Yes, adding an antioxidant can significantly inhibit lipid peroxidation. Common choices for lipids include Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) at concentrations typically ranging from 0.01% to 0.1% (w/v).[5] However, it is essential to ensure that the chosen antioxidant does not interfere with your specific downstream application or biological assay.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Peroxide Value (PV) in a fresh sample 1. Improper storage during shipping or upon receipt.2. Exposure to air and light during initial handling.1. Always store 1-LG at -20°C or -80°C immediately upon receipt under an inert gas.[1][2][3]2. Aliquot the stock into single-use vials to minimize exposure of the bulk material.[2][4]
Inconsistent results between experiments 1. Variable exposure to oxygen during sample preparation.2. Use of different aliquots with varying degrees of oxidation.3. Contaminated solvents or reagents.1. Standardize all procedures to minimize oxygen exposure. Consider working in a glove box or using sealed vials with an inert headspace.2. Use freshly prepared dilutions from a properly stored stock solution for each experiment.3. Use high-purity, deoxygenated solvents. Prepare fresh solutions and buffers before use.
Precipitate forms when adding to aqueous media 1. Poor solubility of 1-LG in the aqueous buffer.2. The concentration exceeds the solubility limit.1. First, dissolve 1-LG in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous medium.[3][6]2. Reduce the final concentration of 1-LG in the medium.3. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility for cell culture experiments.[6]
Decrease in biological activity over time 1. Oxidative degradation of the 1-LG molecule.1. Confirm the purity of your stock solution using an analytical method (e.g., HPLC, TLC).2. If degradation is confirmed, discard the stock and use a fresh vial.3. For assays with long incubation times, consider adding a compatible antioxidant to the assay medium.[5]

Quantitative Data: Impact of Storage on Oxidation

Table 1: Representative Peroxide Value (meq O₂/kg) of Linoleic-Rich Lipids Over Time at Different Storage Temperatures

Storage Time4°C (Refrigerated)-20°C (Frozen)-80°C (Deep Frozen)
Day 0 < 2.0< 2.0< 2.0
1 Month 8 - 15< 3.0< 2.0
3 Months 20 - 40< 4.0< 2.0
6 Months > 50< 5.0< 2.5
1 Year Unstable~ 6.0< 3.0

Disclaimer: This data is illustrative and compiled from general knowledge of polyunsaturated fatty acid stability.[3][7] Actual values for 1-LG may vary. A Peroxide Value above 20-40 meq/kg is often associated with noticeable rancidity.

Experimental Protocols

Protocol 1: Preparation of a 1-LG Stock Solution with Antioxidant

This protocol describes how to prepare a 10 mM stock solution of 1-LG (Molecular Weight: 354.5 g/mol ) in ethanol with BHT as an antioxidant.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • High-purity, anhydrous ethanol (deoxygenated)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Prepare Antioxidant Solution: Dissolve BHT in deoxygenated ethanol to a final concentration of 0.1% (w/v). For example, add 1 mg of BHT to 1 mL of ethanol.

  • Weigh 1-LG: In a sterile amber glass vial, accurately weigh 3.55 mg of 1-LG. Perform this step quickly to minimize air exposure.

  • Dissolve 1-LG: Using a calibrated pipette, add 1.0 mL of the 0.1% BHT in ethanol solution to the vial containing the 1-LG.

  • Mix: Cap the vial tightly and vortex gently until the 1-LG is completely dissolved. Gentle warming (to ~30°C) or brief sonication can be used to assist dissolution if necessary.

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 30-60 seconds to displace any oxygen.

  • Seal and Store: Immediately cap the vial tightly. For extra security, wrap the cap with parafilm. Label the vial clearly with the compound name, concentration, solvent, antioxidant, and date of preparation.

  • Storage: Store the aliquoted stock solution at -80°C for long-term stability.

Protocol 2: Quantification of Primary Oxidation (Peroxide Value Assay)

This iodometric titration method measures hydroperoxides, the primary products of lipid oxidation.

Materials:

  • 1-LG sample

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution (prepare fresh)

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 g of the 1-LG sample into a 250 mL glass-stoppered conical flask.

  • Dissolution: Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample completely.

  • Reaction: Add 0.5 mL of fresh, saturated KI solution. Stopper the flask, swirl for one minute, and let it stand in the dark for exactly 5 minutes.

  • Dilution: Add 30 mL of deionized water and mix gently.

  • Titration (Part 1): Begin titrating the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously until the yellow iodine color has almost disappeared.

  • Indicator Addition: Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue-black color.

  • Titration (Part 2): Continue the titration slowly, with constant agitation, until the blue color completely disappears.

  • Blank Determination: Perform a blank titration using all reagents except for the 1-LG sample.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W

    • S = Volume of Na₂S₂O₃ used for the sample (mL)

    • B = Volume of Na₂S₂O₃ used for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample (g)

Protocol 3: Quantification of Secondary Oxidation (TBARS Assay)

This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • 1-LG sample

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • MDA standard for calibration curve

Procedure:

  • Sample Preparation: Homogenize the 1-LG sample in an appropriate buffer or solvent.

  • Protein Precipitation: Add an equal volume of ice-cold 10% TCA to the sample to precipitate any interfering proteins. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at ~2200 x g for 15 minutes at 4°C.

  • Reaction Setup: Transfer a known volume (e.g., 200 µL) of the clear supernatant to a new tube.

  • TBA Addition: Add an equal volume of 0.67% TBA solution to the supernatant.

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes. A pink color will develop.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification: Determine the concentration of MDA in the sample by comparing its absorbance to a standard curve prepared with known concentrations of MDA.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate key workflows and concepts for handling 1-LG and troubleshooting common issues.

G cluster_workflow Figure 1. Recommended Workflow for Handling this compound Receipt Receive 1-LG Vial Store Store Immediately (-80°C, Dark, Inert Gas) Receipt->Store Upon Arrival Equilibrate Equilibrate Aliquot to Room Temperature Store->Equilibrate For Use PrepareStock Prepare Stock Solution (High-Purity Solvent +/- Antioxidant) Equilibrate->PrepareStock Purge Purge Headspace with Inert Gas PrepareStock->Purge StoreStock Store Stock Solution (-80°C, Aliquoted) Purge->StoreStock Use Use in Experiment StoreStock->Use

Figure 1. Recommended Workflow for Handling this compound

G cluster_troubleshooting Figure 2. Troubleshooting Flowchart for Common 1-LG Issues Problem Problem Encountered? Inconsistent Inconsistent Experimental Results Problem->Inconsistent e.g. Degradation Suspected Degradation Problem->Degradation e.g. CheckStorage Storage Conditions OK? Inconsistent->CheckStorage Degradation->CheckStorage CheckHandling Handling Protocol OK? CheckStorage->CheckHandling Yes Solution1 Review Storage: -80°C, Inert Gas, Dark CheckStorage->Solution1 No CheckSolvent Solvent Purity OK? CheckHandling->CheckSolvent Yes Solution2 Review Handling: Minimize Air/Light Exposure CheckHandling->Solution2 No Solution3 Use Fresh, High-Purity, Deoxygenated Solvents CheckSolvent->Solution3 No Solution4 Test Purity (HPLC/GC). Discard if Degraded. CheckSolvent->Solution4 Yes

Figure 2. Troubleshooting Flowchart for Common 1-LG Issues
Signaling Pathway

This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[4] The diagram below illustrates this mechanism.

G cluster_pathway Figure 3. Mechanism of 1-LG in Modulating Lp-PLA2 Activity oxLDL Oxidized LDL (in arterial wall) LpPLA2 Lp-PLA2 Enzyme oxLDL->LpPLA2 Substrate for LysoPC Pro-inflammatory Mediators (e.g., LysoPC, ox-FA) LpPLA2->LysoPC Hydrolyzes to produce Inflammation Vascular Inflammation & Atherosclerosis LysoPC->Inflammation Promotes LG This compound (1-LG) Block Inhibition LG->Block Block->LpPLA2 Reduction Reduced Inflammation Block->Reduction Leads to

Figure 3. Mechanism of 1-LG in Modulating Lp-PLA2 Activity

References

Long-term stability and storage of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance on the long-term stability, storage, and handling of 1-Linoleoyl Glycerol (1-LG) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

For maximal long-term stability, this compound should be stored at -80°C.[1] When dissolved in a suitable organic solvent, it is reported to be stable for at least two years under these conditions.[1][2] For shorter-term storage of solutions, -20°C is acceptable for up to one month.[3] To prevent degradation, it is critical to store the compound under an inert atmosphere, such as argon or nitrogen, and to protect it from light.[4]

Q2: Can I store this compound as a dry powder?

Storing unsaturated lipids like this compound as a dry powder is not recommended. These compounds can be hygroscopic and are more susceptible to oxidation when exposed to air.[5] It is best to store it as a solution in a high-purity, deoxygenated organic solvent.

Q3: What solvents are recommended for dissolving and storing this compound?

This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and acetonitrile.[1] When preparing stock solutions, ensure the solvent is of high purity and, if possible, deoxygenated to minimize oxidative degradation.

Q4: How does the structure of this compound affect its stability?

This compound contains a linoleoyl group, which is a polyunsaturated fatty acid with two double bonds. These double bonds are highly susceptible to oxidation, which is the primary pathway of degradation.[5] The ester linkage to the glycerol backbone is more stable than a free carboxylic acid but can be susceptible to hydrolysis under strongly acidic or basic conditions.

Q5: What are the primary degradation products of this compound?

The main degradation products arise from the oxidation of the linoleoyl chain. This process typically forms hydroperoxides as initial products, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the this compound standard due to improper storage.Verify the purity of your standard using an analytical method like HPLC or TLC. If degradation is detected, use a fresh, unopened vial. Always store stock solutions and aliquots at -80°C under an inert gas.[4]
Precipitate forms when adding the compound to aqueous media. The concentration of this compound exceeds its solubility limit in the aqueous buffer.Reduce the final concentration of the compound in your experiment. To improve solubility, you can use a carrier protein like bovine serum albumin (BSA) or increase the percentage of the initial organic solvent if your experimental design permits.[4]
The solution of this compound appears yellowish. Discoloration can be an early indicator of oxidation.While a slight yellow tint may not always signify significant degradation, it is advisable to check the purity of the solution. To prevent further oxidation, ensure the vial is tightly sealed and the headspace is flushed with an inert gas.[6]
Difficulty dissolving the compound, even in recommended organic solvents. The compound may have solidified or become highly viscous at low temperatures.Gently warm the vial to room temperature (20-25°C) and use sonication or vortexing to aid dissolution.[4]
Appearance of unexpected peaks in HPLC or GC-MS analysis. This is a strong indication of degradation, likely due to oxidation of the linoleoyl chain.Characterize the new peaks using mass spectrometry to identify potential degradation products. Review your storage and handling procedures to minimize exposure to oxygen and light. Consider adding an antioxidant like BHT to your solvent, but be mindful of potential interference with downstream applications.

Quantitative Stability Data

The following table provides illustrative data from a hypothetical forced degradation study to demonstrate the stability of this compound under various stress conditions. Actual stability will depend on the specific experimental conditions and purity of the compound.

Condition Duration Parameter Result Conclusion
Acid Hydrolysis (0.1 M HCl) 24 hours at 60°CPurity by HPLC~5-10% degradationSusceptible to acid-catalyzed hydrolysis of the ester bond.
Base Hydrolysis (0.1 M NaOH) 24 hours at 60°CPurity by HPLC~10-15% degradationMore susceptible to base-catalyzed hydrolysis compared to acidic conditions.
Oxidation (3% H₂O₂) 24 hours at RTPurity by HPLCSignificant degradation (>20%)Highly susceptible to oxidation.
Thermal Degradation 48 hours at 80°CPurity by HPLC~10-20% degradationElevated temperatures accelerate degradation.
Photostability (ICH Q1B) 24 hoursPurity by HPLC~5-15% degradationExposure to light can induce degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in isopropanol.

  • HPLC System and Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) with a suitable HPLC system equipped with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid

  • Gradient Elution:

    • Start with a gradient of 70% B, increasing to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated based on the area percentage of the main peak corresponding to this compound.

Protocol 2: Analysis of Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying this compound and its potential degradation products after derivatization.[7]

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS System and Column: Use a GC-MS system with a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Settings:

    • Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 300°C at a rate of 10°C/min.

    • Hold at 300°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Settings:

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 50-600

  • Data Analysis: Identify the peak for the derivatized this compound and any new peaks that may correspond to degradation products by comparing their mass spectra to libraries and known fragmentation patterns.

Signaling and Degradation Pathways

Signaling Pathway of this compound

This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[3][8] This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound can exert anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Substrate Pro_inflammatory Pro-inflammatory Mediators Lp_PLA2->Pro_inflammatory Produces Inflammation Inflammation Pro_inflammatory->Inflammation Leads to 1_LG This compound 1_LG->Lp_PLA2 Inhibits

Caption: Signaling pathway of this compound as an inhibitor of Lp-PLA2.

Degradation Pathway of this compound

The primary degradation pathway for this compound is oxidation of the polyunsaturated linoleoyl chain, initiated by factors such as oxygen, light, and heat.

G 1_LG This compound Hydroperoxides Linoleoyl Hydroperoxides 1_LG->Hydroperoxides Oxidation Initiators Oxygen, Light, Heat Initiators->1_LG Secondary_Products Secondary Oxidation Products Hydroperoxides->Secondary_Products Decomposition Aldehydes Aldehydes Secondary_Products->Aldehydes Ketones Ketones Secondary_Products->Ketones Short_Chain_Acids Short-chain Fatty Acids Secondary_Products->Short_Chain_Acids

Caption: Primary degradation pathway of this compound via oxidation.

References

Troubleshooting inconsistent results in 1-Linoleoyl Glycerol assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Linoleoyl Glycerol Assays

Welcome to the technical support center for this compound (1-LG) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to inconsistent results?

A1: this compound (1-LG) is a monoacylglycerol consisting of a glycerol backbone with a linoleyl group attached at the sn-1 position.[1] The linoleyl group is a polyunsaturated fatty acid with two double bonds, making it highly susceptible to oxidation.[2] This inherent instability, along with its hydrophobic nature, can lead to variability in assay results.[3]

Q2: How should I properly store and handle this compound to ensure stability?

A2: To maintain the integrity of 1-LG, it is crucial to store it under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.[4][5] When preparing solutions, use high-purity, deoxygenated solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT).[2] It is also recommended to avoid repeated freeze-thaw cycles.[4][6]

Q3: My assay results show high background noise or unexpected peaks. What could be the cause?

A3: High background or spurious peaks can arise from several sources:

  • Oxidation: The polyunsaturated linoleyl chain is prone to oxidation, leading to byproducts that can interfere with your assay.[2][4]

  • Contamination: Impurities in solvents or reagents can introduce interfering substances.

  • Nonspecific Binding: Due to its hydrophobic nature, 1-LG can bind nonspecifically to labware or other assay components.[3]

  • Free Glycerol: Contamination with free glycerol can interfere with certain enzymatic assays.[7][8]

Q4: I am observing low recovery of this compound in my samples. What are the potential reasons?

A4: Low recovery can be attributed to several factors during sample preparation:

  • Incomplete Extraction: The choice of extraction solvent and method is critical for efficient recovery of lipids like 1-LG.[2]

  • Degradation: Improper handling, such as exposure to air, light, or high temperatures, can lead to the degradation of 1-LG.[5][9]

  • Adsorption: 1-LG can adsorb to plasticware. Using glass vials is recommended.[10]

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample preparation steps, including incubation times and temperatures. Ensure consistent exposure to air and light across all samples.[4]
Pipetting Errors 1-LG can be viscous. Use positive displacement pipettes or reverse pipetting for accurate measurement.
Solvent Evaporation Keep vials tightly sealed and minimize the time samples are left open to the air.
Incomplete Dissolution Ensure 1-LG is fully dissolved in the solvent before use. Gentle warming or sonication may be necessary.[5]
Issue 2: Poor Chromatographic Peak Shape (LC-MS/MS Analysis)
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry For separation of isomers, a chiral column may be necessary. Reversed-phase columns are commonly used for general analysis.[11]
Mobile Phase Mismatch Optimize the mobile phase composition. A gradient of acetonitrile and water is often a good starting point.[11]
Sample Overload Inject a smaller volume or dilute the sample.
Matrix Effects Perform a spike and recovery experiment to assess matrix effects. If significant, consider further sample cleanup or the use of an internal standard.[3]
Issue 3: Low Signal Intensity in Mass Spectrometry
Potential Cause Troubleshooting Step
Poor Ionization Efficiency Optimize MS parameters, including ionization mode (Positive Electrospray Ionization, ESI+, is generally suitable).[10]
Analyte Degradation Prepare fresh samples and store them properly. Minimize the time between sample preparation and analysis.
In-source Fragmentation Optimize the cone voltage and other source parameters to minimize fragmentation.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a general method for extracting total lipids, including 1-LG, from biological matrices.

Materials:

  • Chloroform:Methanol (2:1, v/v)[10]

  • 0.9% NaCl solution[10]

  • Internal standard (e.g., a structurally similar monoalkylglycerol)[10]

  • Glass centrifuge tubes[10]

Procedure:

  • To your sample in a glass centrifuge tube, add a known amount of the internal standard.[10]

  • Add 20 volumes of chloroform:methanol (2:1, v/v). For example, for 100 µL of plasma, add 2 mL.[10]

  • Vortex the mixture vigorously for 1-2 minutes.[10]

  • Incubate at room temperature for 20-30 minutes.[10]

  • Add 0.2 volumes of 0.9% NaCl solution.[10]

  • Vortex again for 1-2 minutes to induce phase separation.[10]

  • Centrifuge at 2000 x g for 10 minutes at 4°C.[10]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.[10]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the dried lipid extract in a suitable solvent for your analysis.[10]

Protocol 2: In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay

This is a general protocol to assess the potential activity of MAGL on 1-LG.

Materials:

  • This compound (substrate)[12]

  • Enzyme source (e.g., purified MAGL, cell lysates)[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[12]

  • Detection reagent for glycerol or a fatty acid detection kit[12]

  • 96-well plate and microplate reader[12]

Procedure:

  • Substrate Preparation: Prepare a stock solution of 1-LG in a suitable solvent (e.g., DMSO). Dilute the stock in the assay buffer to create a working solution.[12]

  • Enzyme Preparation: Use a commercially available purified MAGL or prepare a lysate from cells overexpressing MAGL. Determine the protein concentration.[12]

  • Assay Reaction: In a 96-well plate, add the assay buffer, 1-LG working solution, and the enzyme preparation.[12]

  • Controls: Include a "no enzyme" control and a "no substrate" control.[12]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[12]

  • Detection: Stop the reaction and detect the amount of glycerol or fatty acid produced using a suitable commercial kit.[12]

  • Data Analysis: Generate a standard curve for the product being measured and calculate the amount of product formed in each well.[12]

Quantitative Data Summary

Table 1: LC-MS/MS Quantitative Performance Data for 1-Linoleoyl-rac-glycerol

ParameterValue
Linearity Range0.003 – 14.88 ng/mL[13]
0.95 - 1.00[13]
Lower Limit of Quantification (LOQ)0.003 – 14.88 ng/mL[13]
Intraday Precision (%RSD)<15%
Interday Precision (%RSD)<15%
Recovery85-115%

Note: These values are representative and may vary depending on the specific instrumentation and assay conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent 1-LG Assay Results start Inconsistent Results Observed check_handling Review Sample Handling and Storage Procedures start->check_handling check_reagents Verify Reagent and Solvent Quality start->check_reagents check_instrument Check Instrument Performance start->check_instrument implement_changes Implement Corrective Actions: - Use fresh, high-purity reagents - Standardize protocols - Calibrate instrument check_handling->implement_changes check_reagents->implement_changes check_instrument->implement_changes rerun_assay Re-run Assay with Controls implement_changes->rerun_assay results_ok Results Consistent rerun_assay->results_ok Yes further_investigation Further Investigation Needed: - Consider matrix effects - Test for interfering substances rerun_assay->further_investigation No

Caption: Troubleshooting workflow for inconsistent 1-LG assay results.

Signaling_Pathway Simplified IL-1 Signaling Pathway Involving Lipid Mediators cluster_membrane Cell Membrane IL1R IL-1 Receptor MyD88 MyD88 IL1R->MyD88 LpPLA2 Lp-PLA2 Inflammation Inflammatory Response (e.g., IL-6 reduction) LpPLA2->Inflammation modulates IL1 Interleukin-1 (IL-1) IL1->IL1R One_LG This compound (1-LG) One_LG->LpPLA2 inhibits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB MAPK->Inflammation NFkB->Inflammation

Caption: Simplified IL-1 signaling pathway and the role of 1-LG.

Experimental_Workflow General Experimental Workflow for 1-LG Quantification sample_collection 1. Sample Collection (e.g., plasma, cells) extraction 2. Lipid Extraction (e.g., Folch method) sample_collection->extraction derivatization 3. Derivatization (Optional) (e.g., for GC analysis) extraction->derivatization analysis 4. Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis Direct analysis derivatization->analysis data_processing 5. Data Processing and Quantification analysis->data_processing

Caption: General workflow for 1-LG quantification in biological samples.

References

Technical Support Center: Optimizing HPLC Separation of 1-Linoleoyl Glycerol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-linoleoyl glycerol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

The main challenges lie in separating the enantiomers (sn-1 vs. sn-3) and positional isomers (1- vs. 2-linoleoyl glycerol). Enantiomers have identical physical and chemical properties, making their separation particularly difficult without chiral-specific methods.[1] Positional isomers, while having slightly different properties, can still be challenging to resolve adequately with standard chromatographic techniques.

Q2: What are the common HPLC methods for separating this compound isomers?

Two primary HPLC methods are employed:

  • Chiral HPLC: This is essential for resolving the sn-1 and sn-3 enantiomers. It often requires derivatization of the glycerol hydroxyl groups to enhance chiral recognition by the stationary phase.[1]

  • Reversed-Phase (RP-HPLC): This method is effective for separating the 1- and 2-positional isomers.[1][2]

Q3: Is derivatization necessary for the analysis of this compound isomers?

For chiral separation of enantiomers, derivatization is highly recommended.[1] A common method involves using 3,5-dinitrophenyl isocyanate (DNPU) to create diastereomers that can be resolved on a chiral column.[1] For reversed-phase separation of positional isomers, derivatization is generally not required, especially when using detectors like mass spectrometry (MS) or an evaporative light scattering detector (ELSD).[1]

Q4: What detectors are suitable for the analysis of this compound isomers?

For underivatized isomers that lack a strong chromophore, UV detection is not ideal.[1] More suitable detectors include:

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, aiding in isomer identification.[1]

  • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile compounds, suitable for lipids.

  • Charged Aerosol Detector (CAD): Another universal detector that can be used for lipid analysis.[3]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC

Possible Cause Recommended Solution
Ineffective Derivatization Ensure complete derivatization by using a molar excess of the derivatizing agent (e.g., 3,5-dinitrophenyl isocyanate) and a catalyst like pyridine. Confirm the reaction completion by a suitable method before injection.[1]
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical. Polysaccharide-based columns like Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) are often effective.[1][4] If resolution is poor, consider screening other chiral columns with different selectivities.
Suboptimal Mobile Phase Composition For normal-phase chiral separations, the ratio of the non-polar and polar solvents (e.g., hexane and 2-propanol) is crucial.[1][4] Make small, incremental adjustments to the solvent ratio to optimize selectivity.
Column Temperature Fluctuations Maintain a stable column temperature using a column oven. Temperature changes can affect retention times and resolution.

Issue 2: Co-elution or Poor Separation of 1- and 2-Positional Isomers in RP-HPLC

Possible Cause Recommended Solution
Incorrect Mobile Phase Strength For reversed-phase separation, adjust the gradient of your organic solvents (e.g., acetonitrile, isopropanol, water).[1] A shallower gradient can improve the resolution of closely eluting peaks.
Inappropriate Stationary Phase A standard C18 column is often a good starting point.[1] If co-elution persists, consider a column with a different C18 chemistry or a C30 column for enhanced shape selectivity of lipid isomers.
Sample Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample.
Incorrect Injection Solvent Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. Using a much stronger solvent than the mobile phase can cause peak distortion and splitting.[5]

Issue 3: Broad or Tailing Peaks

Possible Cause Recommended Solution
Secondary Interactions with the Column For RP-HPLC, ensure the mobile phase pH is controlled, especially if using a silica-based column, to minimize interactions with residual silanols.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Detector Settings Optimize detector settings, such as the data acquisition rate, to ensure proper peak definition.

Experimental Protocols

Chiral HPLC Separation of this compound Enantiomers

This protocol is based on the derivatization of this compound to their 3,5-dinitrophenylurethane (DNPU) derivatives.

1. Derivatization:

  • Dissolve 1 mg of this compound in 1 mL of anhydrous toluene.

  • Add a 1.5-fold molar excess of 3,5-dinitrophenyl isocyanate and a catalytic amount of pyridine.[1]

  • Heat the mixture at 80°C for 1 hour.[1]

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.[1]

2. HPLC Conditions:

Parameter Condition
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Hexane:2-propanol (99.5:0.5, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Quantitative Data:

Isomer Expected Retention Time (min) Expected Resolution (Rs)
sn-1-Linoleoyl-2,3-bis(3,5-dinitrophenylurethane)-glycerol~15.2> 1.5[1]
sn-3-Linoleoyl-1,2-bis(3,5-dinitrophenylurethane)-glycerol~16.8

Note: Retention times are estimates and may vary based on the specific system and conditions. The elution order of enantiomers can be reversed by using a chiral stationary phase with the opposite chirality.[1]

Reversed-Phase HPLC Separation of 1- and 2-Linoleoyl Glycerol Positional Isomers

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as acetonitrile or a mixture of the initial mobile phase components.[1]

2. HPLC Conditions:

Parameter Condition
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A: Water, B: Acetonitrile/Isopropanol. A typical gradient could be from 70% B to 100% B over 20 minutes.[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C[1]
Detection ELSD or Mass Spectrometry (ESI-MS)[1]
Injection Volume 10 µL[1]

Expected Elution Order:

Based on structurally similar lysophospholipids, the 2-acyl isomer often elutes before the 1-acyl isomer in reversed-phase HPLC.[1] However, this should be confirmed experimentally with standards.

Signaling Pathways and Experimental Workflows

Potential Signaling Mechanisms of this compound

This compound and other alkylglycerols are believed to exert their biological effects through modulation of key intracellular signaling pathways.[6] Their structural similarity to diacylglycerol (DAG) suggests a potential interaction with the Protein Kinase C (PKC) pathway.[6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Cellular Effects 1LG This compound PKC Protein Kinase C (PKC) 1LG->PKC Activates MembraneProteins Membrane-Associated Proteins 1LG->MembraneProteins Modulates Proliferation Cell Proliferation PKC->Proliferation Differentiation Differentiation PKC->Differentiation Apoptosis Apoptosis PKC->Apoptosis

Caption: Potential signaling mechanisms of this compound.

General Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method typically follows a systematic screening process to identify the optimal combination of a chiral stationary phase and mobile phase.[7]

Workflow Start Define Separation Goal: Resolve this compound Enantiomers ScreenCSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->ScreenCSP ScreenMP Screen Mobile Phases (Normal, Reversed, Polar Organic) ScreenCSP->ScreenMP Evaluate Evaluate Resolution (Rs), Selectivity (α), and Retention (k') ScreenMP->Evaluate Optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature Evaluate->Optimize Resolution < 1.5 Validate Validate Method (Linearity, Precision, Accuracy) Evaluate->Validate Resolution ≥ 1.5 Optimize->Evaluate Re-evaluate End Robust Chiral Separation Method Validate->End

Caption: General workflow for chiral HPLC method development.

References

Technical Support Center: Overcoming High Background Signal in Fluorometric Assays with 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background signals in fluorometric assays, with a specific focus on challenges related to 1-Linoleoyl Glycerol (1-LG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-LG) and why might it interfere with fluorometric assays?

Q2: What are the potential sources of high background signal in my fluorometric assay when using this compound?

High background signals in the presence of 1-LG can arise from several sources:

  • Intrinsic Autofluorescence of 1-LG: The linoleic acid moiety of 1-LG is a known fluorophore.[4][5]

  • Autofluorescence of Other Lipids: Biological samples naturally contain various lipids that can fluoresce and contribute to the background.[2]

  • Reagent and Buffer Components: Some assay buffers or reagents may contain fluorescent contaminants.

  • Non-specific Binding: The fluorescent probe or other assay components may bind non-specifically to 1-LG, other lipids, or proteins in the sample.

  • Instrument Settings: Inappropriate gain settings or filter selection on the fluorometer can amplify background noise.

Troubleshooting Guides

Issue 1: High background fluorescence is observed in blank wells containing this compound.

This issue strongly suggests that 1-LG itself is contributing to the background signal through autofluorescence.

Troubleshooting Steps:

  • Characterize the Autofluorescence: Determine the excitation and emission spectra of your 1-LG solution to identify its fluorescent properties. Based on its linoleic acid content, expect potential excitation around 310-366 nm and emission in the 417-428 nm range.[5]

  • Select an Appropriate Fluorophore: Choose a fluorophore for your assay with excitation and emission spectra that do not overlap with the autofluorescence of 1-LG. Red-shifted dyes are often a good choice as lipid autofluorescence is typically weaker at longer wavelengths.

  • Optimize Filter Sets: Use narrow-bandpass filters on your fluorometer to specifically detect the signal from your chosen fluorophore while excluding the autofluorescence from 1-LG.

  • Background Subtraction: Always include a control well containing only the assay buffer and 1-LG to measure its background fluorescence. Subtract this value from all experimental wells.

Issue 2: High background is present in all wells, including those without this compound.

This indicates a more general issue with the assay components or procedure.

Troubleshooting Steps:

  • Check Reagent Purity: Ensure all reagents and buffers are of high purity and free from fluorescent contaminants.

  • Use Appropriate Microplates: Utilize black, opaque-bottom microplates to minimize background fluorescence from the plate itself and reduce well-to-well crosstalk.

  • Optimize Washing Steps: If your assay involves washing steps, ensure they are thorough to remove any unbound fluorescent probes or interfering substances.

  • Evaluate Instrument Settings: Optimize the gain settings on your fluorometer to maximize the signal-to-noise ratio. Avoid excessively high gain, which can amplify background noise.

Issue 3: The presence of cells or other biological material significantly increases the background signal in my 1-LG assay.

Cellular components, particularly lipids and proteins, are a common source of autofluorescence.

Troubleshooting Steps:

  • Include "No-Stain" Controls: Prepare a sample of your cells that undergoes all experimental steps except for the addition of the fluorescent probe. This will allow you to quantify the inherent autofluorescence of your biological sample.

  • Employ a Quenching Agent: For fixed cells, consider using a chemical quenching agent to reduce autofluorescence. Sudan Black B is effective against lipofuscin-related autofluorescence, which can be a component of lipid-rich samples.[6]

  • Optimize Cell Density: Use the lowest cell density that still provides a robust signal for your assay to minimize the contribution of cellular autofluorescence.

  • Consider Time-Resolved Fluorescence (TRF): If available, TRF can distinguish the long-lived fluorescence of specific probes from the short-lived autofluorescence of biological molecules.

Data Presentation

Table 1: Spectral Properties of Linoleic Acid (a component of 1-LG)

Excitation Wavelength (nm)Emission Wavelength (nm)Reference
310417[5]
366428[5]

Experimental Protocols

Protocol 1: General Method for Reducing Lipid-Based Autofluorescence using a Quenching Agent (Sudan Black B)

This protocol is suitable for fixed cells on coverslips or in microplates.

Materials:

  • Sudan Black B solution (0.1% w/v in 70% ethanol)

  • Phosphate-buffered saline (PBS)

  • Mounting medium

Procedure:

  • Fix and Permeabilize Cells: Follow your standard protocol for cell fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100 in PBS).

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Incubate with Sudan Black B: Incubate the cells with the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash Thoroughly: Wash the cells extensively with PBS (5-7 times for 5 minutes each) to remove all unbound Sudan Black B.

  • Proceed with Staining: Continue with your immunofluorescence or other fluorescent staining protocol.

  • Mount and Image: Mount the coverslips using an appropriate mounting medium and proceed with imaging.

Mandatory Visualizations

Signaling Pathways Involving this compound

This compound is known to inhibit Lipoprotein-associated phospholipase A2 (Lp-PLA2).[7] Its structural similarity to other monoacylglycerols suggests potential involvement in calcium signaling and Phospholipase D (PLD) activation.

LP_PLA2_Inhibition cluster_membrane Cell Membrane Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Substrate 1_LG This compound 1_LG->Lp_PLA2 Inhibits Lyso_PC Lyso-PC Lp_PLA2->Lyso_PC Oxidized_FA Oxidized Fatty Acids Lp_PLA2->Oxidized_FA Inflammation Inflammation Lyso_PC->Inflammation Oxidized_FA->Inflammation

Caption: Inhibition of the Lp-PLA2 pathway by this compound.

Calcium_Signaling cluster_membrane Cell Membrane Receptor Receptor PLC Phospholipase C Receptor->PLC Calcium_Channel Calcium Channel Ca2_Cytosol Ca2+ Influx Calcium_Channel->Ca2_Cytosol 1_LG This compound (Potential Agonist) 1_LG->Receptor PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_ER Ca2+ ER->Ca2_ER Releases Ca2_ER->Ca2_Cytosol Downstream_Effects Downstream Cellular Responses Ca2_Cytosol->Downstream_Effects

Caption: Potential involvement of 1-LG in Calcium signaling pathways.

PLD_Signaling cluster_membrane Cell Membrane Receptor Receptor PLD Phospholipase D Receptor->PLD PC Phosphatidylcholine PA Phosphatidic Acid PC->PA 1_LG This compound (Potential Activator) 1_LG->Receptor PLD->PC Hydrolyzes Downstream_Effectors Downstream Effectors (e.g., mTOR, Raf-1) PA->Downstream_Effectors Cellular_Responses Cellular Responses (Proliferation, Survival) Downstream_Effectors->Cellular_Responses

Caption: Potential activation of the Phospholipase D pathway by 1-LG.

Experimental Workflow

Troubleshooting_Workflow Start High Background Signal in Fluorometric Assay Check_Blanks Is background high in 1-LG blanks? Start->Check_Blanks LG_Autofluorescence Address 1-LG Autofluorescence: - Characterize Spectra - Change Fluorophore - Optimize Filters - Background Subtraction Check_Blanks->LG_Autofluorescence Yes General_Issues Address General Issues: - Check Reagent Purity - Use Black Plates - Optimize Washing - Check Instrument Settings Check_Blanks->General_Issues No Check_Cells Is background high with biological samples? LG_Autofluorescence->Check_Cells General_Issues->Check_Cells Cell_Autofluorescence Address Sample Autofluorescence: - Use 'No-Stain' Controls - Use Quenching Agent - Optimize Cell Density - Consider TRF Check_Cells->Cell_Autofluorescence Yes End Optimized Assay Check_Cells->End No Cell_Autofluorescence->End

Caption: Logical workflow for troubleshooting high background signals.

References

Technical Support Center: Derivatization of 1-Linoleoyl Glycerol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 1-linoleoyl glycerol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct analysis of this compound by GC can be challenging due to its high boiling point and the presence of free hydroxyl groups.[1] Derivatization is essential to increase the volatility and thermal stability of the molecule, making it suitable for GC analysis.[2][3] The process replaces active hydrogen atoms in the hydroxyl groups with less polar functional groups, which reduces intermolecular hydrogen bonding and allows the compound to vaporize at lower temperatures.[2]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for derivatizing monoglycerides like this compound are silylation and acylation (or esterification).

  • Silylation: This method replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group.[2] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5][6]

  • Acylation/Esterification: This involves converting the hydroxyl groups into esters. Reagents like acetic anhydride or propionic anhydride in the presence of a catalyst like pyridine are frequently used.[1][7][8] Another approach is transesterification to form fatty acid methyl esters (FAMEs), often using a reagent like boron trifluoride (BF3) in methanol.[9][10]

Q3: How do I choose between silylation and acylation?

A3: The choice of derivatization method depends on several factors, including the sample matrix, potential interferences, and the specific information required from the analysis.

  • Silylation is a widely used and effective method for making compounds more volatile.[2] TMS derivatives are generally stable for GC analysis.

  • Acylation can also produce volatile derivatives.[7][8] Fluorinated acylating reagents can enhance detection sensitivity, particularly for electron capture detection (ECD).[2][11]

Q4: What are potential sources of impurities or artifacts during derivatization?

A4: Impurities can arise from the synthesis of this compound or as byproducts of the derivatization reaction. Potential impurities include the positional isomer (2-linoleoyl glycerol), unreacted starting materials, and oxidation products of the linoleyl chain.[1] It is also crucial to ensure the removal of water from the sample before derivatization, as moisture can deactivate silylating reagents.[5]

Troubleshooting Guides

This section addresses common problems encountered during the derivatization and subsequent GC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
No peak or very small peak for derivatized this compound Incomplete derivatization.- Ensure all reagents are fresh and anhydrous. Silylating reagents are particularly moisture-sensitive.[2]- Optimize reaction conditions (temperature and time). For silylation with BSTFA+TMCS, heating at 70°C for 1 hour is a common starting point.[4] For acylation with propionic anhydride, 35 minutes at 75°C has been reported.[7][8]- Ensure the correct ratio of sample to derivatizing reagent.
Degradation of the analyte.- Avoid excessively high temperatures during derivatization and in the GC injector.[1]
Multiple peaks for the analyte Presence of isomers (e.g., 2-linoleoyl glycerol).- This is common with monoglyceride standards. The chromatographic method should be optimized to separate the isomers if necessary.
Incomplete derivatization leading to partially derivatized products.- Increase the amount of derivatizing reagent or prolong the reaction time.
Tautomerization.- For compounds with keto-enol tautomerism, a two-step derivatization involving methoximation prior to silylation can prevent the formation of multiple derivatives.[5]
Poor peak shape (e.g., tailing or fronting) Active sites in the GC system (injector liner, column).- Use a deactivated injector liner and a high-quality capillary column.- Consider silylating the entire GC system to passivate active sites.
Sample overload.- Dilute the sample and reinject.
Inconsistent results or poor reproducibility Variability in the derivatization reaction.- Ensure precise and consistent addition of all reagents.- Control reaction temperature and time accurately.
Sample degradation during storage.- Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light to prevent oxidation of the linoleyl chain.[1]

Experimental Protocols

Below are detailed methodologies for common derivatization procedures for this compound.

Protocol 1: Silylation using BSTFA with TMCS

This protocol is adapted for the derivatization of monoglycerides for GC-MS analysis.[4][6]

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or hexane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 1 hour in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acylation using Propionic Anhydride

This method is based on the derivatization of monoglycerides to their propyl esters.[7][8]

Materials:

  • This compound sample

  • Propionic anhydride

  • Pyridine

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Accurately weigh the this compound sample into a reaction vial.

  • Add pyridine and propionic anhydride (a typical ratio might be 1:1 v/v, and in excess relative to the sample).

  • Seal the vial and heat at 75°C for 35 minutes.

  • Cool the vial to room temperature.

  • Evaporate the reagents under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical GC-MS parameters that can be used for the analysis of derivatized this compound. These are starting points and may require optimization for specific instruments and applications.

GC-MS Parameter Typical Setting
Injector Temperature 280°C[1]
Injection Volume 1 µL
Split Ratio 20:1[1]
Carrier Gas Helium at a constant flow of 1.2 mL/min[1]
Oven Temperature Program Initial temperature: 150°C, hold for 2 minutes. Ramp to 300°C at 10°C/min. Hold at 300°C for 10 minutes.[1]
MS Transfer Line Temperature 290°C[1]
Ion Source Temperature 230°C[1]
Mass Range m/z 50-600[1]

Visualizations

The following diagrams illustrate the general workflow for the derivatization of this compound for GC-MS analysis and a troubleshooting decision tree.

experimental_workflow Experimental Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample This compound Sample dissolve Dissolve in Anhydrous Solvent sample->dissolve add_reagent Add Derivatization Reagent (e.g., BSTFA or Propionic Anhydride) dissolve->add_reagent heat Heat at Optimized Temperature and Time add_reagent->heat gcms GC-MS Analysis heat->gcms data Data Processing and Interpretation gcms->data

Caption: A general workflow for the derivatization and analysis of this compound.

troubleshooting_workflow Troubleshooting Derivatization for GC-MS cluster_solutions1 Solutions for No/Low Peak cluster_solutions2 Solutions for Poor Peak Shape cluster_solutions3 Solutions for Reproducibility start Poor GC-MS Result check_peak Peak Present? start->check_peak check_shape Good Peak Shape? check_peak->check_shape Yes no_peak No/Low Peak check_peak->no_peak No check_repro Reproducible? check_shape->check_repro Yes bad_shape Poor Peak Shape check_shape->bad_shape No not_repro Not Reproducible check_repro->not_repro No success Successful Analysis check_repro->success Yes sol1a Check Reagent Activity no_peak->sol1a sol1b Optimize Reaction Conditions no_peak->sol1b sol1c Check for Degradation no_peak->sol1c sol2a Check for Sample Overload bad_shape->sol2a sol2b Deactivate GC System bad_shape->sol2b sol2c Optimize GC Method bad_shape->sol2c sol3a Standardize Derivatization Procedure not_repro->sol3a sol3b Ensure Sample Stability not_repro->sol3b

Caption: A decision tree for troubleshooting common issues in the GC-MS analysis of derivatized this compound.

References

Technical Support Center: Managing Non-Specific Binding of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the non-specific binding (NSB) of 1-Linoleoyl Glycerol (1-LG) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-LG) and what is its primary mode of action in biochemical assays?

A1: this compound (1-LG) is a monoacylglycerol that functions as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes. In assays, it is often used to study its inhibitory effects on Lp-PLA2 activity. The (R) and (S) enantiomers of 1-LG have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.

Q2: What causes non-specific binding (NSB) of this compound?

A2: The primary cause of NSB for a lipid molecule like 1-LG is its hydrophobic nature, which leads to its adherence to plastic surfaces of assay plates and other laboratory ware. Additionally, ionic interactions between the molecule and charged surfaces can contribute to NSB. This can lead to high background signals and inaccurate results.

Q3: What are the common initial steps to mitigate NSB in a 1-LG assay?

A3: To mitigate NSB, it is recommended to use low-protein-binding assay plates. Furthermore, the inclusion of a blocking agent, a surfactant, and optimizing the salt concentration in your buffers are crucial first steps.

Q4: Which blocking agents are recommended for lipid-based assays?

A4: Bovine Serum Albumin (BSA) and casein are commonly used blocking agents. Casein has been shown to be particularly effective in preventing NSB to polystyrene plates. For assays involving phosphoproteins, casein is a good choice as it naturally contains phosphoproteins.

Q5: How do surfactants like Tween-20 help in reducing NSB?

A5: Non-ionic surfactants like Tween-20 disrupt hydrophobic interactions between 1-LG and the assay plate surface. It is typically used at a low concentration (around 0.05%) in wash buffers and sometimes in the blocking buffer itself to minimize background noise.

Troubleshooting Guide

Problem: High background signal in my 1-LG / Lp-PLA2 inhibition assay.

High background can obscure your results and lead to false positives. The following troubleshooting guide provides a step-by-step approach to identify and resolve the root cause.

Diagram: Troubleshooting Decision Tree for High Background

Troubleshooting_High_Background start High Background Signal Detected check_washing Are Wash Steps Sufficient? start->check_washing increase_washing Increase Wash Volume/Cycles (e.g., 3-5 times) Ensure complete aspiration check_washing->increase_washing Yes check_blocking Is Blocking Ineffective? check_washing->check_blocking No increase_washing->check_blocking end_good Problem Resolved increase_washing->end_good optimize_blocking Optimize Blocking Agent & Concentration (e.g., 1-5% BSA or Casein) Increase incubation time (1-2h RT or O/N 4°C) check_blocking->optimize_blocking Yes check_reagents Are Reagents Contaminated or Expired? check_blocking->check_reagents No optimize_blocking->check_reagents optimize_blocking->end_good prepare_fresh_reagents Prepare Fresh Buffers and Reagent Dilutions Check expiration dates check_reagents->prepare_fresh_reagents Yes check_nsb Is Non-Specific Binding of 1-LG the Primary Cause? check_reagents->check_nsb No prepare_fresh_reagents->check_nsb prepare_fresh_reagents->end_good optimize_assay_buffer Optimize Assay Buffer - Add 0.05% Tween-20 - Titrate NaCl concentration (e.g., 25-150 mM) check_nsb->optimize_assay_buffer Yes end_bad Problem Persists Consult further technical support check_nsb->end_bad No use_low_binding_plates Switch to Low-Protein-Binding Plates optimize_assay_buffer->use_low_binding_plates use_low_binding_plates->end_good

Caption: Troubleshooting flowchart for high background signals.

Quantitative Data Summary

The following tables provide a summary of recommended concentrations and conditions for various reagents used to mitigate non-specific binding.

Table 1: Recommended Concentrations of Blocking Agents

Blocking AgentTypical Concentration RangeIncubation TimeIncubation Temperature
Bovine Serum Albumin (BSA)1 - 5% (w/v)1-2 hours or OvernightRoom Temperature or 4°C
Casein1 - 5% (w/v)1-2 hours or OvernightRoom Temperature or 4°C
Non-fat Dry Milk3 - 5% (w/v)1-2 hoursRoom Temperature

Table 2: Recommended Concentrations of Assay Buffer Additives

AdditiveTypical Concentration RangePurpose
Tween-200.025 - 0.1% (v/v)Reduces hydrophobic interactions
Sodium Chloride (NaCl)25 - 150 mMReduces ionic interactions

Experimental Protocols

Protocol: In Vitro Lp-PLA2 Inhibition Assay with this compound

This protocol is designed to measure the inhibitory effect of 1-LG on Lp-PLA2 activity while minimizing non-specific binding.

Materials:

  • Recombinant human Lp-PLA2

  • This compound (1-LG)

  • 2-thio-PAF (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Low-protein-binding 96-well microplates

  • Assay Buffer: 50 mM Tris-HCl, pH 7.2, 1 mM EGTA

  • Blocking Buffer: Assay Buffer containing 3% BSA (w/v)

  • Wash Buffer: Assay Buffer containing 0.05% Tween-20 (v/v)

Diagram: Lp-PLA2 Inhibition Assay Workflow

Assay_Workflow start Start block_plate 1. Block Plate Add 200 µL Blocking Buffer per well. Incubate 2h at RT. start->block_plate wash1 2. Wash Plate Wash 3x with 200 µL Wash Buffer. block_plate->wash1 add_inhibitor 3. Add 1-LG Add serial dilutions of 1-LG to wells. wash1->add_inhibitor add_enzyme 4. Add Enzyme Add Lp-PLA2 to wells. Incubate 15 min at RT. add_inhibitor->add_enzyme prepare_substrate 5. Prepare Substrate Mix 2-thio-PAF and DTNB in Assay Buffer. add_enzyme->prepare_substrate add_substrate 6. Initiate Reaction Add Substrate Mix to all wells. prepare_substrate->add_substrate read_plate 7. Measure Absorbance Read at 414 nm every minute for 10-20 min. add_substrate->read_plate analyze_data 8. Analyze Data Calculate reaction rates and determine IC50. read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the Lp-PLA2 inhibition assay.

Procedure:

  • Plate Blocking:

    • Add 200 µL of Blocking Buffer to each well of a low-protein-binding 96-well plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Inhibitor Preparation and Addition:

    • Prepare serial dilutions of 1-LG in Assay Buffer.

    • Add 10 µL of each 1-LG dilution to the appropriate wells. Include wells with Assay Buffer only as a no-inhibitor control.

  • Enzyme Addition:

    • Dilute the recombinant Lp-PLA2 in Assay Buffer to the desired working concentration.

    • Add 10 µL of the diluted enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Preparation and Reaction Initiation:

    • Prepare a substrate solution containing 200 µM 2-thio-PAF and 2 mM DTNB in Assay Buffer.[1]

    • Initiate the reaction by adding 200 µL of the substrate solution to each well.[1]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 414 nm every minute for 10-20 minutes. The increase in absorbance corresponds to the cleavage of 2-thio-PAF.[1][2]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Plot the percentage of inhibition against the logarithm of the 1-LG concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

Diagram: Simplified Lp-PLA2 Signaling Pathway and Inhibition by 1-LG

Signaling_Pathway oxLDL Oxidized LDL LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Substrate LysoPC Lysophosphatidylcholine (Lyso-PC) (Pro-inflammatory) LpPLA2->LysoPC Hydrolysis Inflammation Inflammation (e.g., Macrophage Activation) LysoPC->Inflammation Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis OneLG This compound (1-LG) OneLG->LpPLA2 Inhibition

Caption: Inhibition of the pro-inflammatory Lp-PLA2 pathway by 1-LG.

References

Validation & Comparative

A Comparative Analysis of 1-Linoleoyl Glycerol and 2-Linoleoyl Glycerol: Unraveling Positional Isomer-Specific Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct biological roles of 1-Linoleoyl Glycerol and 2-Linoleoyl Glycerol, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their activities, supported by experimental data and detailed methodologies. The positional isomerization of the linoleoyl group on the glycerol backbone gives rise to significantly different pharmacological profiles, with this compound demonstrating anti-inflammatory properties and 2-Linoleoyl Glycerol engaging with the endocannabinoid system.

At a Glance: 1-LG vs. 2-LG

FeatureThis compound (1-LG)2-Linoleoyl Glycerol (2-LG)
Primary Biological Target Lipoprotein-associated phospholipase A2 (Lp-PLA2)Cannabinoid Receptor 1 (CB1), GPR119
Primary Biological Effect Anti-inflammatoryNeuromodulatory, Incretin Secretion
Mechanism of Action Inhibition of Lp-PLA2Partial agonism/antagonism at CB1 receptor, Agonism at GPR119

This compound: An Inhibitor of Lp-PLA2

This compound (1-LG) is primarily recognized for its inhibitory effect on Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. By inhibiting Lp-PLA2, 1-LG can mitigate the production of pro-inflammatory mediators.

Quantitative Data: Lp-PLA2 Inhibition
CompoundTargetActionPotency (IC50)Key Biological Effect
1-Linoleoyl-rac-glycerol (1-LG)Lipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition45 µMAnti-inflammatory

Signaling Pathway of this compound

1-LG_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LDL Oxidized LDL LpPLA2 Lp-PLA2 LDL->LpPLA2 Substrate LysoPC Pro-inflammatory Lysophosphatidylcholine LpPLA2->LysoPC OxFA Oxidized Fatty Acids LpPLA2->OxFA LG1 This compound LG1->LpPLA2 Inhibits Inflammation Inflammation LysoPC->Inflammation OxFA->Inflammation

Caption: Signaling pathway of this compound.

Experimental Protocol: In Vitro Lp-PLA2 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 1-LG on Lp-PLA2 activity.

Materials:

  • Recombinant human Lp-PLA2

  • This compound (1-LG)

  • 2-thio-PAF (substrate)

  • DTNB (Ellman's reagent)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of 1-LG in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant Lp-PLA2, and the different concentrations of 1-LG or vehicle control.

  • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, 2-thio-PAF, to all wells.

  • Incubate for a further period (e.g., 20 minutes) at the same temperature.

  • Stop the reaction and measure the product formation by adding DTNB. DTNB reacts with the free thiol produced upon substrate hydrolysis, resulting in a yellow product.

  • Measure the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of 1-LG compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the 1-LG concentration and use a suitable regression model to determine the IC50 value.

2-Linoleoyl Glycerol: A Modulator of the Endocannabinoid System

The biological activity of 2-Linoleoyl Glycerol (2-LG) is more complex and has been a subject of ongoing research and debate. It is primarily associated with the endocannabinoid system, where it may act as a partial agonist at the cannabinoid type 1 (CB1) receptor. There are conflicting reports regarding its role in the "entourage effect," with some studies suggesting it potentiates the activity of other endocannabinoids like 2-arachidonoylglycerol (2-AG), while others propose it may act as a functional antagonist. Furthermore, 2-LG has been identified as a potential agonist for the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis through the secretion of glucagon-like peptide-1 (GLP-1).

Quantitative Data: Endocannabinoid and GPR119 Activity

Direct comparative data for 2-LG is limited. The following table summarizes available data, with some information extrapolated from studies on the closely related 2-oleoyl glycerol (2-OG).

CompoundTargetActionPotency (EC50/IC50)Key Biological Effect
2-Linoleoyl Glycerol (2-LG)Cannabinoid Receptor 1 (CB1)Partial AgonistNot well-definedModulation of endocannabinoid signaling
2-Oleoyl Glycerol (2-OG)GPR119Agonist~2.5 µMStimulation of GLP-1 release

Signaling Pathways of 2-Linoleoyl Glycerol

2-LG_Signaling cluster_CB1 CB1 Receptor Signaling cluster_GPR119 GPR119 Signaling LG2_CB1 2-Linoleoyl Glycerol CB1 CB1 Receptor LG2_CB1->CB1 Partial Agonist/ Antagonist AC_CB1 Adenylate Cyclase CB1->AC_CB1 Inhibits cAMP_CB1 cAMP AC_CB1->cAMP_CB1 Neurotransmission Modulation of Neurotransmission cAMP_CB1->Neurotransmission LG2_GPR119 2-Linoleoyl Glycerol GPR119 GPR119 LG2_GPR119->GPR119 Agonist AC_GPR119 Adenylate Cyclase GPR119->AC_GPR119 Activates cAMP_GPR119 cAMP AC_GPR119->cAMP_GPR119 GLP1 GLP-1 Secretion cAMP_GPR119->GLP1

Caption: Signaling pathways of 2-Linoleoyl Glycerol.

Experimental Protocol: GPR119 Activation Assay

This protocol describes a cell-based assay to measure the activation of GPR119 by 2-LG, often assessed by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell line expressing human GPR119 (e.g., transfected HEK293 or CHO cells)

  • 2-Linoleoyl Glycerol (2-LG)

  • Forskolin (an adenylate cyclase activator, used as a positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and reagents

  • 96-well cell culture plates

Procedure:

  • Seed the GPR119-expressing cells in a 96-well plate and culture until they reach the desired confluency.

  • Prepare serial dilutions of 2-LG and a known GPR119 agonist (positive control) in an appropriate assay buffer.

  • Remove the culture medium from the cells and add the different concentrations of the test compounds or vehicle control.

  • Incubate the plate for a specific period (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, spectrophotometer).

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 2-LG concentration.

  • Calculate the EC50 value, which represents the concentration of 2-LG that elicits a half-maximal response.

Experimental_Workflow start Start cell_culture Seed GPR119-expressing cells in 96-well plate start->cell_culture compound_prep Prepare serial dilutions of 2-LG cell_culture->compound_prep treatment Treat cells with 2-LG or control compound_prep->treatment incubation Incubate at 37°C treatment->incubation lysis Lyse cells incubation->lysis cAMP_measurement Measure intracellular cAMP lysis->cAMP_measurement data_analysis Plot dose-response curve and calculate EC50 cAMP_measurement->data_analysis end End data_analysis->end

Unveiling the Structure of 1-Linoleoyl Glycerol: A Comparative Guide to NMR and Mass Spectrometry Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive structural confirmation of 1-Linoleoyl Glycerol, a crucial monoglyceride in various research and industrial applications, is paramount for ensuring its identity and purity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary analytical tools for its structural elucidation. We present supporting experimental data, detailed protocols, and a comparative look at alternative techniques to aid researchers, scientists, and drug development professionals in their analytical endeavors.

The precise positioning of the linoleoyl group on the glycerol backbone is critical to the molecule's function and reactivity. Differentiating the 1-isomer from the 2-isomer is a key analytical challenge that can be effectively addressed by a combination of NMR and MS techniques.

Core Analytical Approaches: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of its carbon-hydrogen framework. Mass Spectrometry (MS), on the other hand, provides information about the molecular weight and elemental composition of a molecule and its fragments, confirming the overall structure and the nature of its fatty acid constituent.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ESI-MS/MS analyses for the structural confirmation of this compound.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
Glycerol CH₂-O-CO-4.15 - 4.25dd11.8, 4.4
Glycerol CH₂-O-CO-4.10 - 4.20dd11.8, 6.0
Glycerol CH-OH3.90 - 4.00m-
Glycerol CH₂-OH3.65 - 3.75dd11.4, 4.4
Glycerol CH₂-OH3.55 - 3.65dd11.4, 5.6
Olefinic CH=CH5.30 - 5.45m-
α-CH₂ to C=O2.30 - 2.40t7.5
Bis-allylic CH₂2.75 - 2.85t6.0
Allylic CH₂2.00 - 2.10m-
Methylene (CH₂)n1.20 - 1.40m-
Terminal CH₃0.85 - 0.95t7.0

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ) (ppm)
Carbonyl C=O~174
Olefinic CH=CH127 - 131
Glycerol CH-OH~70
Glycerol CH₂-O-CO-~65
Glycerol CH₂-OH~63
α-CH₂ to C=O~34
Bis-allylic CH₂~26
Allylic CH₂~27, ~29
Methylene (CH₂)n22 - 32
Terminal CH₃~14

Table 3: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)AdductFragment Ion (m/z)Proposed Neutral Loss/Fragment Structure
355.28[M+H]⁺281.25[M+H - C₃H₈O₃]⁺ (Loss of glycerol)
355.28[M+H]⁺263.24[M+H - C₃H₈O₃ - H₂O]⁺ (Loss of glycerol and water)
377.26[M+Na]⁺281.25[M+Na - C₃H₈O₃ - Na + H]⁺ (Loss of glycerol and sodium)
372.31[M+NH₄]⁺355.31[M+NH₄ - NH₃]⁺ (Loss of ammonia)
372.31[M+NH₄]⁺281.25[M+NH₄ - C₃H₈O₃ - NH₃ + H]⁺ (Loss of glycerol and ammonia)

Experimental Workflow and Data Interpretation

The structural confirmation of this compound involves a systematic workflow, from sample preparation to the integration of data from multiple analytical techniques.

Experimental Workflow Experimental Workflow for Structural Confirmation of this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Confirmation Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) or LC-MS Grade Solvent (MS) Sample->Dissolution NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D NMR) Dissolution->NMR_Spectroscopy NMR Sample Mass_Spectrometry Mass Spectrometry (ESI-MS, MS/MS) Dissolution->Mass_Spectrometry MS Sample NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Spectroscopy->NMR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation Pattern) Mass_Spectrometry->MS_Data Structure_Confirmation Structural Confirmation of This compound NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

The logical process of piecing together the spectral data to confirm the final structure is a critical step.

Logical Confirmation Logical Flow for Structural Confirmation cluster_evidence Experimental Evidence cluster_features Deduced Structural Features H_NMR ¹H NMR: - Glycerol backbone signals (4.1-4.2 ppm) - Olefinic protons - Fatty acid chain protons Glycerol_Backbone Presence of a Glycerol Backbone H_NMR->Glycerol_Backbone Linoleoyl_Chain Presence of a Linoleoyl Acyl Chain H_NMR->Linoleoyl_Chain Position_1 Acylation at the sn-1 Position H_NMR->Position_1 Deshielded CH₂ protons C_NMR ¹³C NMR: - Carbonyl carbon (~174 ppm) - Glycerol carbons (63-70 ppm) - Fatty acid carbons C_NMR->Glycerol_Backbone C_NMR->Linoleoyl_Chain Ester_Linkage Ester Linkage between Glycerol and Fatty Acid C_NMR->Ester_Linkage C_NMR->Position_1 Chemical shift of C1 MS MS: - Molecular Ion ([M+H]⁺ at m/z 355.28) MS->Linoleoyl_Chain MSMS MS/MS: - Neutral loss of glycerol - Fragments of linoleoyl chain MSMS->Linoleoyl_Chain Final_Structure Confirmed Structure: This compound Glycerol_Backbone->Final_Structure Linoleoyl_Chain->Final_Structure Ester_Linkage->Final_Structure Position_1->Final_Structure

Caption: Logical relationship of how different experimental data confirm the structure.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 2-5 seconds.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay: 2-5 seconds.

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs for COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) are used to confirm connectivity and aid in unambiguous assignments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-500 for MS1 scans.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Desolvation Temperature: 300-400 °C.

Tandem Mass Spectrometry (MS/MS):

  • Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 355.28) in the first mass analyzer.

  • Induce fragmentation using collision-induced dissociation (CID) with argon as the collision gas.

  • Vary the collision energy (e.g., 10-30 eV) to obtain an optimal fragmentation pattern.

  • Scan the product ions in the second mass analyzer.

Comparison with Alternative Techniques

While NMR and MS are the primary tools for definitive structural confirmation, other techniques can provide complementary information or be used for routine quality control.

Table 4: Comparison of Analytical Techniques for this compound Analysis

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, including isomer differentiation and stereochemistry.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry Molecular weight, elemental formula, and fragmentation pattern for structural clues.High sensitivity, suitable for complex mixtures when coupled with chromatography.Isomer differentiation can be challenging without specific fragmentation patterns or derivatization.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -OH, C=O, C-O).Fast, simple, and non-destructive.Provides limited structural detail, not suitable for isomer differentiation.
Gas Chromatography with Flame Ionization Detection (GC-FID) Quantitative analysis of the fatty acid component after derivatization.High precision and accuracy for quantification.Destructive, requires derivatization, does not provide information on the glycerol linkage.

Cross-Validation of 1-Linoleoyl Glycerol Quantification: A Comparative Guide to HPTLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Linoleoyl Glycerol (1-LG), a key monoacylglycerol involved in lipid metabolism and signaling, is critical for advancing research in physiology and pharmacology. This guide provides an objective comparison of two prevalent analytical techniques for 1-LG quantification: High-Performance Thin-Layer Chromatography (HPTLC) with densitometry and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the performance characteristics, supported by experimental data, and detailed methodologies to aid researchers in selecting the most suitable approach for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is fundamentally guided by its quantitative performance. The following table summarizes the key validation parameters for the quantification of this compound or its close analogs using HPTLC-densitometry and GC-MS.

ParameterHPTLC with Densitometry (for Alkyl Glycerols)Gas Chromatography-Mass Spectrometry (GC-MS) (for Silylated Monoacylglycerols)
Principle Separation on a high-performance silica plate followed by post-chromatographic derivatization and densitometric quantification.Separation of volatile trimethylsilyl (TMS) derivatives by gas chromatography and detection by mass spectrometry.
Linearity Range 1000–7000 ng/bandTypically in the low ng to µg range, dependent on derivatization and instrument sensitivity.
Limit of Detection (LOD) 407 ng/band8 - 20 ng/g[1]
Limit of Quantification (LOQ) 1235 ng/band26 - 61 ng/g[1]
Accuracy (% Recovery) 96.39 – 100.84%Generally >90%, highly dependent on the efficiency of extraction and derivatization.
Precision (%RSD) Repeatability <10-20%Typically <15%
Analyte Form Intact this compound (after potential reduction)Trimethylsilyl (TMS) derivative of this compound
Throughput High (multiple samples per plate)Lower (sequential sample injection)
Specificity Moderate (based on chromatographic separation)High (based on mass-to-charge ratio and fragmentation pattern)

Experimental Workflows

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the comparative workflows for the quantification of this compound by HPTLC and GC-MS.

1_LG_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_HPTLC HPTLC Workflow cluster_GCMS GC-MS Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction HPTLC_App Sample Application on HPTLC Plate Extraction->HPTLC_App Direct Application Derivatization_GCMS Derivatization (Silylation) Extraction->Derivatization_GCMS Requires Derivatization Development Chromatographic Development HPTLC_App->Development Derivatization_HPTLC Post-Chromatographic Derivatization Development->Derivatization_HPTLC Densitometry Densitometric Analysis Derivatization_HPTLC->Densitometry Quantification_HPTLC Quantification (HPTLC) Densitometry->Quantification_HPTLC Data Processing GC_Injection GC Injection and Separation Derivatization_GCMS->GC_Injection MS_Detection MS Detection (SIM/Scan) GC_Injection->MS_Detection Quantification_GCMS Quantification (GC-MS) MS_Detection->Quantification_GCMS Data Processing CrossValidation Cross-Validation of Results Quantification_HPTLC->CrossValidation Quantification_GCMS->CrossValidation

Comparative workflows for 1-LG quantification.

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for the quantification of 1-LG using both HPTLC and GC-MS.

HPTLC-Densitometry Method

This method offers a robust and high-throughput approach for the quantification of 1-LG.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a chloroform:methanol (2:1, v/v) mixture. Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 100 to 1000 ng/µL).

  • Sample Preparation: Extract total lipids from the biological sample using a suitable method, such as the Folch or Bligh-Dyer technique. The final lipid extract should be dissolved in a known volume of chloroform:methanol (2:1, v/v).

2. HPTLC Analysis:

  • Plate: HPTLC silica gel 60 F254 plates.

  • Sample Application: Apply bands of the standard solutions and sample extracts (e.g., 5 µL) to the HPTLC plate using an automated applicator.

  • Mobile Phase: A mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 70:30:1, v/v/v). The mobile phase composition may require optimization depending on the sample matrix.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

  • Derivatization: After drying the plate, spray it with a suitable visualization reagent, such as a solution of primuline or a charring agent (e.g., sulfuric acid or phosphomolybdic acid), and heat as required to visualize the lipid bands.

  • Densitometric Quantification: Scan the plate using a densitometer at the wavelength of maximum absorbance for the derivatized 1-LG bands. Quantify the amount of 1-LG in the samples by comparing the peak areas to the calibration curve generated from the standards.

GC-MS Method

GC-MS provides high sensitivity and specificity for the quantification of 1-LG, which requires a derivatization step to increase its volatility.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound and an internal standard (e.g., 1-heptadecanoyl-rac-glycerol) in a suitable solvent like pyridine or acetonitrile. Create calibration standards by adding varying amounts of the 1-LG stock solution and a fixed amount of the internal standard to vials.

  • Sample Preparation: Extract total lipids as described for the HPTLC method. An aliquot of the lipid extract is transferred to a reaction vial.

2. Derivatization (Silylation):

  • Dry the standard and sample extracts completely under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to each vial.[2]

  • Seal the vials and heat at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically operated in splitless mode at a temperature of 250-280°C.

    • Oven Temperature Program: An example program could be: initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes. This program should be optimized for the specific column and instrument.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For the TMS derivative of 1-LG, characteristic ions would be monitored.

    • Ion Source and Transfer Line Temperatures: Typically set at 230°C and 280°C, respectively.

4. Quantification:

  • Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.

  • Quantify the amount of 1-LG by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Signaling Pathway Involvement

This compound can be hydrolyzed to release linoleic acid, a polyunsaturated fatty acid that is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. The activation of PPARs by linoleic acid initiates a signaling cascade that influences the expression of numerous genes involved in metabolic processes.

PPAR_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space LG This compound LA Linoleic Acid LG->LA Hydrolysis PPAR PPAR LA->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Modulation of Lipid Metabolism Gene_Expression->Metabolic_Effects

Activation of PPAR signaling by linoleic acid.

References

A Comparative Analysis of 1-Linoleoyl Glycerol and Other Platelet-Activating Factor Acetylhydrolase (PAF-AH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of 1-Linoleoyl Glycerol and other prominent inhibitors of Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as Lipoprotein-associated Phospholipase A2 (Lp-PLA2). This enzyme plays a crucial role in the degradation of platelet-activating factor (PAF), a potent lipid mediator involved in inflammation, platelet aggregation, and allergic responses. Inhibition of PAF-AH is a key area of research for the development of therapeutics against a range of inflammatory diseases.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of various compounds against PAF-AH is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of other natural and synthetic PAF-AH inhibitors, providing a clear comparison of their potencies.

InhibitorTypeTarget EnzymeIC50 Value
This compound Natural (Monoglyceride)PAF-AH / Lp-PLA245 µM
Darapladib SyntheticLp-PLA20.25 nM
Rilapladib SyntheticLp-PLA20.25 nM
Methyl Arachidonyl Fluorophosphonate (MAFP) SyntheticPAF-AH3 µM
ML256 SyntheticHuman pPAFAH6 nM
Alkenylresorcinol from Ardisia elliptica Natural (Phenolic Lipid)PAF Receptor Binding7.1 µM
Acacetin Natural (Flavonoid)PAF Receptor Binding20.4 µM
Unsaturated Fatty Acids (from rat liver) Natural (Fatty Acid)PAF-induced platelet aggregation4.5 - 140 µM

Experimental Protocols

A common method for determining the inhibitory effect of compounds on PAF-AH is the colorimetric inhibitor screening assay. Below is a detailed protocol for this key experiment.

Protocol: Colorimetric PAF-AH Inhibitor Screening Assay

Principle:

This assay utilizes a synthetic substrate, 2-thio PAF, which releases a free thiol group upon hydrolysis by PAF-AH. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of a PAF-AH inhibitor will reduce the rate of 2-thio PAF hydrolysis, leading to a decrease in the intensity of the yellow color.

Materials:

  • PAF-AH enzyme (human plasma or recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

  • 2-thio PAF (substrate)

  • DTNB (Ellman's reagent)

  • Test inhibitor compounds (including this compound and others)

  • Solvent for inhibitors (e.g., DMSO, ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring to room temperature.

    • Reconstitute the PAF-AH enzyme in Assay Buffer to the desired working concentration.

    • Prepare a stock solution of 2-thio PAF in an appropriate solvent (e.g., ethanol) and then dilute to the final working concentration in Assay Buffer.

    • Prepare a stock solution of DTNB in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor compounds in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add Assay Buffer and the solvent used for the inhibitors.

    • Control Wells (100% Activity): Add PAF-AH enzyme solution and the solvent used for the inhibitors.

    • Inhibitor Wells: Add PAF-AH enzyme solution and the desired concentration of the test inhibitor.

    • Note: It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add the 2-thio PAF substrate solution to all wells to start the enzymatic reaction.

    • Immediately after adding the substrate, add the DTNB solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 20-30 minutes).

    • Measure the absorbance of each well at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the Blank wells from the absorbance of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing Key Processes

To further elucidate the context of PAF-AH inhibition, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway, the experimental workflow, and the classification of the compared inhibitors.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Extracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Binds to PAF_AH PAF-AH (Lp-PLA₂) PAF->PAF_AH Substrate G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammatory_Response Inflammatory Response Ca_release->Inflammatory_Response PKC_activation->Inflammatory_Response Lyso_PAF Lyso-PAF (inactive) PAF_AH->Lyso_PAF Degrades to Inhibitors This compound & Other Inhibitors Inhibitors->PAF_AH Inhibits

Caption: PAF Signaling Pathway and Inhibition by PAF-AH.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) plate_setup Set up 96-well Plate (Blank, Control, Inhibitor wells) reagents->plate_setup inhibitors Prepare Inhibitor Dilutions (e.g., this compound) inhibitors->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor (5-10 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate & DTNB) pre_incubation->reaction_start incubation Incubate at RT (20-30 min, protected from light) reaction_start->incubation measurement Measure Absorbance at 412 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC₅₀ Value calculation->ic50

Caption: Workflow for PAF-AH Inhibition Assay.

Inhibitor_Classification cluster_origin Classification by Origin cluster_natural Examples of Natural Inhibitors cluster_synthetic Examples of Synthetic Inhibitors Natural Natural Inhibitors LG This compound Natural->LG Alkenylresorcinol Alkenylresorcinol Natural->Alkenylresorcinol Acacetin Acacetin Natural->Acacetin FattyAcids Unsaturated Fatty Acids Natural->FattyAcids Synthetic Synthetic Inhibitors Darapladib Darapladib Synthetic->Darapladib Rilapladib Rilapladib Synthetic->Rilapladib MAFP MAFP Synthetic->MAFP ML256 ML256 Synthetic->ML256

Differentiating 1-Linoleoyl Glycerol and 1-Oleoyl-glycerol: A Lipidomics Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of lipidomics, the precise differentiation of structurally similar lipid species is paramount. This guide provides an objective comparison of 1-Linoleoyl Glycerol (LG) and 1-Oleoyl-glycerol (OG), two monoacylglycerols that differ by a single double bond. This subtle structural variance leads to distinct physicochemical properties and biological activities, necessitating robust analytical methodologies for their discrimination.

Structural and Physicochemical Comparison

This compound (18:2) and 1-Oleoyl-glycerol (18:1) are both monoacylglycerols, consisting of a glycerol backbone esterified to a long-chain fatty acid at the sn-1 position. The key distinction lies in the degree of unsaturation of their acyl chains. This compound contains linoleic acid, an 18-carbon fatty acid with two double bonds, while 1-Oleoyl-glycerol contains oleic acid, an 18-carbon fatty acid with only one double bond. This difference in unsaturation impacts their molecular weight and chromatographic behavior.

Quantitative Data Summary

The following tables summarize the key analytical parameters for differentiating between this compound and 1-Oleoyl-glycerol based on mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy.

Table 1: Mass Spectrometry Data

ParameterThis compound (LG)1-Oleoyl-glycerol (OG)
Molecular FormulaC₂₁H₃₈O₄C₂₁H₄₀O₄
Exact Mass354.2770 g/mol 356.2927 g/mol
[M+H]⁺ (m/z)355.2843357.2999[1]
Key MS/MS FragmentNeutral loss of glycerolNeutral loss of glycerol

Table 2: Chromatographic Separation Data (NARP-HPLC)

ParameterThis compound (LG)1-Oleoyl-glycerol (OG)
Elution PrincipleEarlier elution due to higher unsaturationLater elution due to lower unsaturation
Expected Retention TimeShorterLonger

Note: Absolute retention times are method-dependent. In non-aqueous reversed-phase HPLC (NARP-HPLC), compounds with more double bonds (diunsaturated) elute before those with fewer (monounsaturated)[2].

Table 3: NMR Spectroscopy Data (Predicted/Typical Chemical Shifts in CDCl₃)

¹H-NMR This compound (LG) 1-Oleoyl-glycerol (OG)
Olefinic Protons (-CH=CH-)~5.30 - 5.45 ppm (multiplet)~5.34 ppm (multiplet)
Bis-allylic Protons (=CH-CH₂-CH=)~2.77 ppm (triplet)N/A
Allylic Protons (-CH₂-CH=)~2.05 ppm (quartet)~2.01 ppm (quartet)
Glycerol Moiety (H-1, H-2, H-3)~3.5-4.2 ppm~3.5-4.2 ppm
¹³C-NMR This compound (LG) 1-Oleoyl-glycerol (OG)
Olefinic Carbons (-C=C-)~127 - 131 ppm~129 - 130 ppm
Bis-allylic Carbon (=CH-C-CH=)~25.6 ppmN/A
Glycerol Carbons (C-1, C-2, C-3)~63 - 72 ppm~63 - 72 ppm

Note: Chemical shifts for the fatty acid chains are based on typical values for linoleoyl and oleoyl groups. The presence of the unique bis-allylic protons and carbon in this compound is a key distinguishing feature in NMR.

Experimental Protocols

Detailed methodologies for the primary analytical techniques used to differentiate these lipids are provided below.

Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC)

This protocol is adapted from a method demonstrated to separate complex mixtures of oleoyl and linoleoyl glycerides[2][3].

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Acetone.

  • Gradient Program:

    • 0-10 min: 97% A / 3% B (isocratic).

    • 10-100 min: Linear gradient to 60% A / 40% B.

    • 100-200 min: 60% A / 40% B (isocratic).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: CAD or MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for fragmentation of the precursor ions (typically 15-30 eV).

  • Data Acquisition: Full scan MS to identify precursor ions ([M+H]⁺) followed by product ion scans (MS/MS) of the selected precursors. The characteristic fragmentation for monoacylglycerols is the neutral loss of the glycerol moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation: Dissolve 5-10 mg of the purified lipid in approximately 0.6 mL of CDCl₃.

  • ¹H-NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 16-64.

  • ¹³C-NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1 second.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the differentiation of this compound and 1-Oleoyl-glycerol.

G cluster_sample Sample Preparation cluster_analysis Analytical Separation & Identification cluster_data Data Analysis & Differentiation LipidExtract Lipid Extract containing LG and/or OG HPLC NARP-HPLC Separation LipidExtract->HPLC NMR NMR Spectroscopy (¹H and ¹³C) LipidExtract->NMR MS Mass Spectrometry (MS/MS) HPLC->MS RT Retention Time (LG < OG) HPLC->RT MZ m/z Values & Fragments (LG: 355.3, OG: 357.3) MS->MZ CS Chemical Shifts (Bis-allylic protons in LG) NMR->CS

Analytical workflow for differentiating LG and OG.
Signaling Pathways

This compound and 1-Oleoyl-glycerol are implicated in distinct signaling pathways, which is a critical consideration in drug development and biological research.

This compound and the Lp-PLA₂ Pathway

This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A₂ (Lp-PLA₂). Lp-PLA₂ is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), generating pro-inflammatory mediators like lysophosphatidylcholine and oxidized fatty acids. By inhibiting Lp-PLA₂, this compound can exert anti-inflammatory effects.

G cluster_pathway Lp-PLA₂ Inflammatory Pathway OxLDL Oxidized LDL LpPLA2 Lp-PLA₂ OxLDL->LpPLA2 Substrate LysoPC Lysophosphatidylcholine & Oxidized Fatty Acids LpPLA2->LysoPC Hydrolysis Inflammation Vascular Inflammation Atherosclerosis LysoPC->Inflammation LG This compound LG->LpPLA2 Inhibition

Inhibitory action of this compound on the Lp-PLA₂ pathway.

1-Oleoyl-glycerol and Protein Kinase C (PKC) Signaling

As a monoacylglycerol, 1-Oleoyl-glycerol is structurally similar to diacylglycerol (DAG), a key second messenger that activates Protein Kinase C (PKC). While direct activation by 1-Oleoyl-glycerol requires further study, its analogue, 1-oleoyl-2-acetyl-sn-glycerol, is a known activator of PKC[4][5]. Activation of PKC triggers a cascade of phosphorylation events that regulate numerous cellular processes, including proliferation, differentiation, and apoptosis.

G cluster_pathway Protein Kinase C (PKC) Signaling PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Hydrolyzes PIP₂ PIP2 PIP₂ PKC_active PKC (Active) DAG->PKC_active Activates PKC Protein Kinase C (PKC) (Inactive) Substrates Downstream Substrates PKC_active->Substrates Phosphorylates Response Cellular Response (Proliferation, etc.) Substrates->Response OG 1-Oleoyl-glycerol (DAG Analogue) OG->PKC_active Activates

Proposed activation of the PKC pathway by 1-Oleoyl-glycerol.

Conclusion

The differentiation of this compound and 1-Oleoyl-glycerol, while challenging due to their structural similarity, is achievable through a multi-platform analytical approach. Non-aqueous reversed-phase HPLC provides reliable separation based on the degree of unsaturation. Mass spectrometry offers definitive identification through accurate mass measurement and fragmentation analysis. Furthermore, NMR spectroscopy, particularly the identification of bis-allylic protons in this compound, provides unequivocal structural confirmation. Understanding their distinct roles in signaling pathways is crucial for interpreting their biological significance and for the development of targeted therapeutics. This guide provides the foundational data and methodologies to enable researchers to confidently distinguish and study these important lipid molecules.

References

1-Linoleoyl Glycerol as an Internal Standard in Lipidomics: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount for deriving meaningful biological insights. The use of internal standards (IS) is a critical component of a robust analytical workflow, correcting for variability introduced during sample preparation, extraction, and analysis. This guide provides a comprehensive validation and comparison of 1-Linoleoyl Glycerol (1-LG) as an internal standard against other commonly used alternatives in mass spectrometry-based lipidomics.

The Role of Internal Standards in Lipidomics

An internal standard is a compound of known concentration that is added to a sample at the initial stages of analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analytes of interest as closely as possible, be absent in the original sample, and be clearly distinguishable by the analytical instrument.[1] By normalizing the signal of the endogenous lipids to that of the internal standard, variations in extraction efficiency, matrix effects, and instrument response can be effectively mitigated, leading to more accurate and reproducible quantification.[2]

This compound: A Profile

This compound (also known as 1-monolinolein) is a monoacylglycerol containing an ester linkage between linoleic acid and the glycerol backbone. Its structural similarity to endogenous glycerolipids makes it a potential candidate as an internal standard for this class of lipids. However, a critical consideration is the stability of its ester bond, which is susceptible to hydrolysis by lipases and esterases that may be present in biological samples. This potential for degradation during sample handling and extraction is a significant factor in its validation as a reliable internal standard.

A more stable alternative is the ether-linked counterpart, 1-linoleyl-rac-glycerol (linoleyl-1-glyceryl ether), where the linoleyl group is attached via an ether bond. This ether linkage is resistant to enzymatic hydrolysis, offering greater stability during sample processing.[3]

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is a critical step in designing a quantitative lipidomics experiment. The following tables compare the performance of 1-linoleoyl-rac-glycerol (as a proxy for 1-LG due to data availability and its enhanced stability) with other common classes of internal standards: stable isotope-labeled lipids and odd-chain lipids.

Table 1: Quantitative Performance Metrics

Parameter1-Linoleoyl-rac-glycerolStable Isotope-Labeled LipidsOdd-Chain Lipids
Linearity Range (ng/mL) 0.02 - 14.2[3]Analyte-dependent, typically wideAnalyte-dependent
Coefficient of Determination (R²) 1.00[3]> 0.99> 0.99
Limit of Quantification (LOQ) (ng/mL) 14.2[3]Generally low, analyte-dependentAnalyte-dependent
Limit of Detection (LOD) (ng/mL) 42.6[3]Generally low, analyte-dependentAnalyte-dependent

Table 2: Comparison of Key Characteristics

CharacteristicThis compound (Ester)1-Linoleoyl-rac-glycerol (Ether)Stable Isotope-Labeled LipidsOdd-Chain Lipids
Structural Similarity High for glycerolipidsHigh for glycerolipidsIdentical to analyteSimilar to corresponding even-chain lipids
Chemical Stability Susceptible to enzymatic hydrolysisHigh, resistant to hydrolysis[3]Identical to analyteHigh
Co-elution with Analyte Close to glycerolipidsClose to glycerolipidsIdenticalSimilar retention to even-chain counterparts
Correction for Matrix Effects GoodGoodExcellentGood
Commercial Availability Readily availableReadily availableVaries, can be expensiveReadily available
Potential for Endogenous Interference LowLowNoneLow (for odd-chain)

Experimental Protocols

A standardized experimental workflow is crucial for reproducible results in lipidomics. The following protocols outline the key steps for lipid extraction and analysis using an internal standard.

Lipid Extraction Protocol (Folch Method)
  • Sample Preparation: Homogenize the biological sample (e.g., tissue, cells, or plasma) in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the homogenized sample. The concentration should be within the linear range of the instrument.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample at a ratio of 20:1 (solvent:sample).

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[3]

LC-MS/MS Analysis Protocol
  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Mode: For targeted quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For untargeted analysis, use full scan mode.

    • Data Analysis: Quantify the endogenous lipids by calculating the ratio of their peak area to the peak area of the this compound internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a lipidomics experiment utilizing an internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with This compound (IS) Homogenization->Spiking Solvent_Addition Solvent Addition (e.g., Folch Method) Spiking->Solvent_Addition Phase_Separation Phase Separation Solvent_Addition->Phase_Separation Lipid_Collection Collect Lipid Layer Phase_Separation->Lipid_Collection Drying Dry Down Lipid_Collection->Drying Reconstitution Reconstitute Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: Experimental workflow for lipidomics analysis using an internal standard.

Conclusion

This compound presents itself as a structurally relevant internal standard for the quantification of glycerolipids. However, its ester linkage raises concerns about its stability during sample processing, a factor that could compromise analytical accuracy. The ether-linked analog, 1-linoleyl-rac-glycerol, offers a more robust alternative due to its resistance to enzymatic degradation.

For the highest level of accuracy and precision, stable isotope-labeled internal standards remain the gold standard in lipidomics, as they most closely mimic the behavior of their endogenous counterparts throughout the analytical process. When stable isotope-labeled standards are not feasible, odd-chain lipids or a stable ether-linked analog like 1-linoleyl-rac-glycerol can be suitable alternatives. The ultimate choice of an internal standard should be guided by the specific lipid class of interest, the analytical platform, and rigorous validation to ensure the generation of reliable and reproducible data.

References

Confirming the Identity of Commercially Available 1-Linoleoyl Glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the identity of commercially available 1-Linoleoyl Glycerol (1-LG). It outlines key analytical techniques, presents comparative data with a structurally similar alternative, and details the known biological signaling pathways. This information is critical for ensuring the quality and validity of research and development activities involving this bioactive lipid.

Product Identity and Commercial Availability

This compound is a monoacylglycerol consisting of a linoleic acid molecule esterified to the sn-1 position of a glycerol backbone. It is available from several commercial suppliers.

Table 1: Commercially Available this compound

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
GlpBioThis compound2277-28-3C₂₁H₃₈O₄354.52>98.00%[1]
Aladdin ScientificThis compound2277-28-3C₂₁H₃₈O₄354.52Solution in acetonitrile[2]
Santa Cruz BiotechnologyThis compound2258-92-6C₂₁H₃₈O₄354.52-
Cayman ChemicalThis compound2277-28-3C₂₁H₃₈O₄354.5≥90%[3]
MyBioSource1 Linoleoyl Glycerol----

Analytical Confirmation: A Comparative Approach

The primary challenge in confirming the identity of this compound lies in distinguishing it from its ether-linked analogue, 1-Linoleyl Glyceryl Ether. The difference in the linkage (ester vs. ether) significantly impacts the molecule's chemical and physical properties, as well as its biological activity.

Table 2: Key Analytical Differences between this compound and 1-Linoleyl Glyceryl Ether

Analytical TechniqueThis compound (Ester Linkage)1-Linoleyl Glyceryl Ether (Ether Linkage)
¹H NMR Glycerol backbone protons at C1 resonate around 4.1-4.2 ppm (deshielded by carbonyl group).[4]Glycerol backbone protons at C1 resonate around 3.4-3.6 ppm .[4]
¹³C NMR C1 carbon of glycerol at ~65 ppm ; Carbonyl carbon at ~174 ppm .[4]C1 carbon of glycerol at ~70-72 ppm ; Absence of a carbonyl signal.[4]
Mass Spectrometry (GC-MS of TMS derivative) Fragmentation dominated by cleavage at the ester bond.Characteristic fragment ion at m/z 205 (glycerol-2,3-di-TMS moiety).
FTIR Spectroscopy Strong C=O stretch of the ester group between 1735-1750 cm⁻¹ .[4]Absence of a strong carbonyl peak; C-O-C stretch at 1050-1150 cm⁻¹ .[4]
Experimental Protocols

Objective: To confirm the ester linkage and overall structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals to observe are the olefinic protons of the linoleyl chain (~5.3 ppm), the bis-allylic protons (~2.8 ppm), and the downfield shift of the glycerol C1 protons (~4.1-4.2 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Confirm the presence of the ester carbonyl carbon at approximately 174 ppm and the glycerol C1 carbon at around 65 ppm.

Objective: To determine the molecular weight and fragmentation pattern consistent with an ester linkage.

Methodology:

  • Sample Preparation (for GC-MS): Derivatize the sample by silylating the free hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The mass spectrum should show the molecular ion corresponding to the derivatized this compound. The fragmentation pattern will be indicative of the ester structure.

  • LC-MS Analysis: For liquid chromatography-mass spectrometry, dissolve the sample in a suitable solvent like acetonitrile. The mass spectrum should display the protonated molecule [M+H]⁺.

Objective: To assess the purity of the this compound sample.

Methodology:

  • System: A reversed-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.

  • Detection: Use an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for detection, as glycerides lack a strong UV chromophore.[5]

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Comparison with an Alternative: 1-Oleoyl Glycerol

For researchers investigating the effects of fatty acid saturation, 1-Oleoyl Glycerol (1-OG) serves as a relevant alternative to this compound. 1-OG contains the monounsaturated oleic acid instead of the polyunsaturated linoleic acid.

Table 3: Comparison of this compound and 1-Oleoyl Glycerol

FeatureThis compound1-Oleoyl Glycerol
Fatty Acid Linoleic Acid (18:2)Oleic Acid (18:1)
Molecular Formula C₂₁H₃₈O₄C₂₁H₄₀O₄
Molecular Weight ( g/mol ) 354.52356.54
Biological Activity Inhibits Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) with an IC₅₀ of 45 µM.[3][6]Known to activate GPR119.

Signaling Pathways and Biological Activity

The primary signaling role identified for this compound is the inhibition of Lipoprotein-associated phospholipase A₂ (Lp-PLA₂).[1] This enzyme is involved in the hydrolysis of oxidized phospholipids in low-density lipoprotein (LDL), leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA₂, 1-LG can reduce inflammation.[2]

In contrast, the ether analog, 1-Linoleyl Glyceryl Ether, is thought to exert its biological effects through different mechanisms, including the modulation of intracellular calcium levels and the activation of Phospholipase D.[1]

Visualizing the Signaling Pathways

Signaling_Pathways cluster_1LG This compound Signaling cluster_LGE 1-Linoleyl Glyceryl Ether Signaling (Hypothesized) 1-LG This compound Lp-PLA2 Lp-PLA2 1-LG->Lp-PLA2 Inhibits Pro_inflammatory Pro-inflammatory Mediators Lp-PLA2->Pro_inflammatory Reduces production of Oxidized_PL Oxidized Phospholipids Inflammation Inflammation Pro_inflammatory->Inflammation Leads to LGE 1-Linoleyl Glyceryl Ether Ca_Channels Ca²⁺ Channels LGE->Ca_Channels Modulates PLD Phospholipase D LGE->PLD Activates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response PLD->Cellular_Response

Caption: Comparative signaling pathways of this compound and 1-Linoleyl Glyceryl Ether.

Experimental Workflow for Identity Confirmation

Experimental_Workflow Start Receive Commercial This compound Purity_Check Purity Assessment (HPLC-ELSD/CAD) Start->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry (GC-MS or LC-MS) Structure_Confirmation->MS FTIR FTIR Spectroscopy Structure_Confirmation->FTIR Compare_Data Compare Data with Expected Spectra NMR->Compare_Data MS->Compare_Data FTIR->Compare_Data Identity_Confirmed Identity Confirmed Compare_Data->Identity_Confirmed Data Matches Further_Investigation Further Investigation Required Compare_Data->Further_Investigation Discrepancy Found

Caption: Workflow for the analytical confirmation of commercially available this compound.

References

GPR119 Activation: A Comparative Analysis of 1-Linoleoyl Glycerol and Other Monoacylglycerols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis. Its activation in pancreatic β-cells and intestinal L-cells stimulates insulin and incretin secretion, respectively. A variety of endogenous lipids, including monoacylglycerols (MAGs), have been identified as GPR119 agonists. This guide provides a comparative analysis of the GPR119 activation profile of 1-Linoleoyl Glycerol (1-LG) versus other monoacylglycerols, supported by experimental data.

Quantitative Comparison of GPR119 Activation

The potency of various monoacylglycerols in activating GPR119 has been evaluated by measuring their half-maximal effective concentration (EC50) in in-vitro assays. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and other relevant monoacylglycerols.

CompoundEC50 (µM)Potency vs. 1-LG
This compound (1-LG)> 100[1][2]-
1-Oleoyl Glycerol (1-OG)> 100[1][2]Similar
2-Oleoyl Glycerol (2-OG)2.5[1][2][3][4][5]Significantly Higher
2-Linoleoyl Glycerol (2-LG)5.7[1][2]Significantly Higher

Key Findings:

  • This compound (1-LG) and 1-Oleoyl Glycerol (1-OG) are very weak agonists of GPR119, with EC50 values exceeding 100 µM.[1][2]

  • In contrast, 2-Oleoyl Glycerol (2-OG) and 2-Linoleoyl Glycerol (2-LG) are significantly more potent activators of GPR119, with EC50 values in the low micromolar range.[1][2][3]

  • The position of the acyl chain on the glycerol backbone appears to be a critical determinant of GPR119 agonist activity, with 2-monoacylglycerols demonstrating substantially higher potency than 1-monoacylglycerols.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a well-defined intracellular signaling cascade. The receptor primarily couples to the stimulatory G protein, Gαs.[6][7] This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced glucose-stimulated insulin secretion from pancreatic β-cells and incretin (GLP-1 and GIP) release from intestinal L-cells.[7][8]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gas Gαs GPR119->Gas Coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand Monoacylglycerol (e.g., 2-OG) Ligand->GPR119 Activation Gas->AC Activation Gbg Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Insulin/Incretin Secretion) PKA->Cellular_Response Phosphorylation Events

GPR119 Signaling Cascade

Experimental Protocols

The evaluation of GPR119 activation by different monoacylglycerols is typically performed using in vitro cell-based assays. A common methodology is the measurement of cAMP accumulation in a host cell line engineered to express the human GPR119 receptor.

Experimental Workflow for GPR119 Activation Assay:

Experimental_Workflow A 1. Cell Culture & Transfection (e.g., COS-7 cells with human GPR119 plasmid) B 2. Cell Seeding (Plate cells in multi-well plates) A->B C 3. Compound Treatment (Incubate cells with different concentrations of monoacylglycerols) B->C D 4. Cell Lysis & cAMP Measurement (e.g., using a competitive immunoassay) C->D E 5. Data Analysis (Calculate EC50 values from dose-response curves) D->E

GPR119 Activation Assay Workflow

Detailed Methodology (Based on Hansen et al., 2011):

  • Cell Line and Transfection: COS-7 cells are transiently transfected with an expression vector containing the human GPR119 receptor cDNA (e.g., pcDNA3.1). A control group is transfected with an empty vector.[3]

  • Cell Culture: Transfected cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]

  • cAMP Accumulation Assay:

    • Transfected cells are seeded into multi-well plates.

    • After a period of adherence, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • Cells are then incubated with various concentrations of the test compounds (e.g., 1-LG, 2-OG) for a specified time at 37°C.

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, often based on a competitive immunoassay format (e.g., ELISA or HTRF).[7]

  • Data Analysis: The concentration-response data are plotted, and the EC50 values are calculated using a nonlinear regression analysis.

Conclusion

The available experimental data clearly indicate that this compound is a very weak agonist of the GPR119 receptor. In stark contrast, 2-monoacylglycerols, such as 2-Oleoyl Glycerol and 2-Linoleoyl Glycerol, demonstrate significantly higher potency. This suggests that the stereochemistry of the glycerol backbone is a crucial factor for effective GPR119 activation. For researchers and drug development professionals, this distinction is critical when screening for and designing novel GPR119 agonists for the treatment of metabolic disorders. Future research could focus on elucidating the precise structural interactions that favor the binding of 2-monoacylglycerols to the GPR119 receptor.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Linoleoyl Glycerol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant working environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Linoleoyl Glycerol, a common lipid molecule used in various research applications. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with institutional and regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound, which is often supplied in a solvent such as acetonitrile. The primary hazards are associated with the solvent, which is a highly flammable liquid and can be harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is also known to cause serious eye irritation.[1]

Personal Protective Equipment (PPE) and Handling Precautions:

Proper personal protective equipment is the first line of defense against chemical exposure. When handling this compound, the following PPE should be worn:

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Skin and Body Protection: A laboratory coat or other impervious clothing.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3]

Always wash hands thoroughly after handling the substance.[2] Avoid the formation of aerosols and keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]

Quantitative Safety and Storage Data

For quick reference, the following table summarizes key safety and storage information for this compound and its common solvent, acetonitrile.

ParameterValue/InstructionSource
Storage Temperature -20°C (long-term)[4][5][6]
Storage Conditions Store under an inert gas (e.g., nitrogen, argon) in a tightly sealed container, protected from light.[4][4]
Hazard Class (Acetonitrile) Flammable Liquid, Category 2[1]
Acute Toxicity (Acetonitrile) Oral, Dermal, Inhalation - Category 4[1]
Eye Irritation (Acetonitrile) Category 2A[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations.[1] The following procedure represents a best-practice approach for laboratory-scale quantities.

  • Waste Identification and Segregation:

    • Treat this compound, particularly when in a flammable solvent, as hazardous waste.

    • Do not mix with non-hazardous waste.

    • If the solution contains other hazardous materials, the disposal protocol must account for all components.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., glass or a suitable plastic).

    • The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound in [Solvent Name]". Include concentration and any other components.

  • Collection of Waste:

    • Carefully transfer the waste solution into the designated container using a funnel to prevent spills.

    • Perform this transfer within a chemical fume hood to minimize inhalation exposure.

    • Do not overfill the container; leave adequate headspace for vapor expansion (typically around 10% of the container volume).

    • Securely cap the container immediately after adding the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[1]

    • This storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with accurate information about the waste contents.

In Case of a Spill:

For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[2] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[2] Ensure the area is well-ventilated.[3] For larger spills, evacuate the area and contact your institution's emergency response team. Do not allow the product to enter drains or waterways.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage_disposal Storage & Disposal A Identify Waste as Hazardous B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Transfer Waste in Fume Hood C Select & Label Waste Container B->C C->D E Securely Cap Container D->E F Store in Designated Area E->F G Contact EHS for Pickup F->G

Caption: Workflow for the proper disposal of this compound.

References

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